Glycocholate sodium
Descripción
Historical Context and Discovery of Bile Acid Conjugates
The scientific exploration of bile acids commenced in the mid-19th century, with Heinrich Otto Strecker isolating the primary bile acid, cholic acid, in 1848 nih.gov. Further significant contributions were made by Heinrich Wieland, whose comprehensive investigations into the role of bile acids in the human body earned him the Nobel Prize in Chemistry in 1927 laboratoryequipment.com. For many decades, the understanding of bile acid chemistry and function remained relatively stable, with the accepted paradigm being that mammalian bile acids were conjugated with either glycine (B1666218) or taurine (B1682933) by host liver enzymes laboratoryequipment.comescholarship.org. This conjugation process, occurring primarily in hepatocytes, converts primary bile acids like cholic acid and chenodeoxycholic acid into more water-soluble and less toxic forms, such as glycocholic acid and taurocholic acid, respectively nih.govadventchembio.comuobaghdad.edu.iqksumsc.com. In humans, the ratio of glycine conjugates to taurine conjugates in bile is typically around 3:1 nih.govuobaghdad.edu.iqksumsc.comksumsc.com. This conjugation is a crucial step in preparing bile acids for secretion and function within the biliary system uobaghdad.edu.iqksumsc.com.
Biochemical Significance of Glycocholate Sodium as a Primary Conjugated Bile Acid
This compound, chemically known as the sodium salt of glycocholic acid, is classified as a primary conjugated bile acid uobaghdad.edu.iqksumsc.comksumsc.comontosight.aismolecule.comwikipedia.org. Its synthesis involves the enzymatic conjugation of cholic acid, a C24 bile acid synthesized from cholesterol in the liver, with the amino acid glycine uobaghdad.edu.iqksumsc.comksumsc.com. This amide linkage creates glycocholic acid, whose anion is glycocholate wikipedia.org. The subsequent formation of the sodium salt enhances its solubility in aqueous environments, a critical feature for its physiological roles uobaghdad.edu.iqontosight.aiontosight.ai.
The biochemical significance of this compound lies in its amphipathic molecular structure, possessing both hydrophobic (steroid nucleus) and hydrophilic (hydroxyl groups and the conjugated glycine moiety) regions nih.govadventchembio.comksumsc.com. This dual nature allows it to act as a potent surfactant or detergent nih.govontosight.aismolecule.comfrontiersin.org. Furthermore, conjugation decreases the pKa of bile acids, enabling them to remain ionized and soluble across a broader range of physiological pH, thereby enhancing their efficacy as emulsifying agents adventchembio.comksumsc.com.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Sodium glycocholate | ontosight.aismolecule.comnih.gov |
| Synonyms | This compound, Sodium Glycocholate | ontosight.aiontosight.ainih.gov |
| CAS Number | 863-57-0 | ontosight.ainih.govfujifilm.com |
| Molecular Formula | C₂₆H₄₂NNaO₆ | ontosight.aiontosight.ainih.gov |
| Molecular Weight | 487.6 g/mol | ontosight.aiontosight.ainih.gov |
| Appearance | White to off-white powder/crystalline | smolecule.comontosight.aifujifilm.com |
| Solubility | Soluble in water | smolecule.comontosight.ai |
| Melting Point | ~200°C (dec.) or ~260°C (dec.) | ontosight.aifujifilm.comchemicalbook.com |
Overview of this compound's Fundamental Biological Functions
This compound performs several critical functions within biological systems, primarily related to digestion and the maintenance of physiological homeostasis.
The principal biological function of this compound, along with other bile salts, is to facilitate the digestion and absorption of dietary fats and fat-soluble vitamins (A, D, E, and K) in the small intestine nih.govontosight.aifrontiersin.orgontosight.ai. Due to the hydrophobic nature of lipids and the aqueous environment of the digestive tract, fats are poorly soluble. This compound acts as a surfactant, reducing the surface tension of large fat globules and emulsifying them into smaller, more manageable particles ontosight.aismolecule.com. This emulsification process significantly increases the surface area available for digestive enzymes, such as lipase (B570770), to act upon, thereby enhancing the efficiency of fat breakdown uobaghdad.edu.iqksumsc.comontosight.aifrontiersin.orgfrontiersin.org. The resulting smaller lipid droplets, stabilized by bile salts, form mixed micelles, which are crucial for the efficient absorption of fatty acids and monoglycerides (B3428702) across the intestinal brush border nih.govksumsc.com.
This compound serves additional roles and finds application in various research contexts. Its ability to solubilize lipids and enhance membrane permeability makes it valuable in drug delivery systems, where it can improve the bioavailability of lipophilic drugs ontosight.aismolecule.comontosight.aichemimpex.com. In laboratory settings, it is utilized in cell culture media to mimic physiological environments, particularly for liver and intestinal cell lines ontosight.aichemimpex.com. It also acts as a stabilizer for membrane proteins, aiding in their analysis and characterization chemimpex.com. Furthermore, studies have indicated its potential to influence lipoprotein secretion from hepatocytes and modulate cellular processes through interactions with biomolecules smolecule.com. There is also research exploring its role in enhancing the absorption of certain drugs, such as insulin (B600854), across intestinal barriers smolecule.comtjpr.org. Additionally, it has been observed to inhibit plasmid conjugation in bacteria and can inhibit the growth of specific probiotic bacteria frontiersin.orgbiosynth.com. Emerging research also investigates its potential role in addressing calcium absorption issues in patients who have undergone gastric bypass surgery clinicaltrials.eu.
Scope and Research Imperatives for this compound Investigation
The scientific interest in bile acids, including this compound, has experienced a significant resurgence. While their role in lipid digestion is well-established, recent discoveries have highlighted their functions as signaling molecules and their intricate interactions with the gut microbiome nih.gov. The identification of novel bile acid conjugates, synthesized by gut microbes with amino acids other than glycine or taurine, has broadened the scope of bile acid research, suggesting a more complex metabolic network than previously understood laboratoryequipment.comescholarship.orgmdpi.com.
Current research imperatives focus on several key areas:
Pharmaceutical Applications: Further exploration of this compound's utility in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs ontosight.aismolecule.comontosight.aichemimpex.com.
Biochemical and Cellular Studies: Continued use in biochemical research, especially in studies involving membrane proteins and in vitro models that mimic physiological conditions ontosight.aichemimpex.com.
Microbiome Interactions: Investigating the complex interplay between bile acids and the gut microbiome, including the role of microbial bile salt conjugates (MBSCs) and their potential impact on host health and disease nih.govlaboratoryequipment.comescholarship.orgmdpi.com.
Therapeutic Potential: Evaluating the therapeutic efficacy of this compound for various conditions, such as gastrointestinal disorders, liver function modulation, and potential roles in metabolic health, including calcium absorption ontosight.aiclinicaltrials.eu.
Mechanism Elucidation: Deeper investigation into the pharmacological mechanisms underlying the diverse effects of this compound, including its anti-inflammatory, antioxidant, and other reported activities frontiersin.org.
Addressing these research imperatives will require advancements in synthesis techniques, the development of more sophisticated detection technologies, and comprehensive studies into the molecular pathways influenced by this compound and its related compounds.
Compound List:
this compound
Sodium glycocholate
Glycocholic acid
Cholic acid
Glycine
Taurine
Chenodeoxycholic acid
Taurocholic acid
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Deoxycholic acid
Lithocholic acid
Sodium taurocholate
Sodium taurodeoxycholate (B1243834)
Sodium glycodeoxycholate
Sodium glycochenodeoxycholate
Sodium taurochenodeoxycholate
Sodium glycolithocholate (B1262617)
Sodium deoxycholate
Sodium laurate
Dermaseptin
Cephalexin hydrochloride
Formycin A
Quercetin
Glycyrrhizic acid
Tretinoin
Glycyrrhetinic acid
Kaempferol
Octyl β-D-glucopyranoside
Cholic acid sodium salt
Lithocholic acid
Neomycin B
Sodium fluoride (B91410)
Phytantriol (PHY)
Sodium dilauramidoglutamide lysine (B10760008) (DLGL)
Structure
2D Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C26H42NNaO6 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24?,25+,26-;/m1./s1 |
Clave InChI |
OABYVIYXWMZFFJ-CYNXBEPGSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origen del producto |
United States |
Biosynthesis, Metabolism, and Enterohepatic Dynamics of Glycocholate Sodium
Hepatic Biosynthesis Pathways of Cholic Acid Precursors
Cholic acid is a primary bile acid synthesized in liver cells (hepatocytes) from cholesterol through a complex series of enzymatic reactions. patsnap.commetwarebio.com The transformation of cholesterol into cholic acid involves modifications to the steroid nucleus and the shortening of the hydrocarbon side chain. annualreviews.org There are two main pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.
The classic pathway is the major route for cholic acid production in humans. patsnap.comthemedicalbiochemistrypage.org The initial and rate-limiting step is the conversion of cholesterol to 7α-hydroxycholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum. patsnap.commetwarebio.comannualreviews.org Following this, a series of further modifications, including hydroxylation at the 12α position by the enzyme 12α-hydroxylase (CYP8B1), leads to the formation of cholic acid. metwarebio.comannualreviews.org The presence of CYP8B1 activity is crucial for the synthesis of cholic acid. metwarebio.com
Table 1: Key Enzymes in the Hepatic Biosynthesis of Cholic Acid
| Enzyme | Gene | Location | Pathway | Function |
|---|---|---|---|---|
| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Classic (Neutral) | Catalyzes the rate-limiting step: conversion of cholesterol to 7α-hydroxycholesterol. patsnap.commetwarebio.com |
| 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Classic (Neutral) | Introduces a hydroxyl group at the 12th position, directing the pathway towards cholic acid synthesis. metwarebio.com |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Alternative (Acidic) | Initiates the alternative pathway of bile acid synthesis. themedicalbiochemistrypage.orgnih.gov |
Enzymatic Conjugation of Cholic Acid to Glycine (B1666218): Formation of Glycocholate Sodium
Once synthesized, cholic acid undergoes conjugation, primarily with the amino acids glycine or taurine (B1682933), to form conjugated bile salts. metwarebio.comfrontiersin.org This two-step process enhances the water solubility of the bile acid and is essential for its function. mybiosource.com The formation of glycocholate involves the attachment of glycine to the cholic acid molecule. In humans, the ratio of glycine-conjugated to taurine-conjugated bile acids in bile is approximately 3:1. frontiersin.org
Before cholic acid can be conjugated with glycine, it must first be "activated." This activation step is catalyzed by the enzyme Bile Acid-CoA Ligase (BAL), also known as very long-chain acyl-CoA synthetase (VLCS). nih.govmissouristate.edu The reaction involves the thioesterification of cholic acid with coenzyme A (CoA) in an ATP-dependent manner to form an intermediate compound, cholyl-CoA. nih.govnih.gov This activation is a prerequisite for the subsequent reaction with an amino acid. nih.govmissouristate.edu The formation of the high-energy cholyl-CoA thioester bond makes the cholic acid molecule sufficiently reactive for the next step in the conjugation process. mybiosource.com
The final step in the synthesis of glycocholate is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). mybiosource.comwikipedia.org This enzyme facilitates the transfer of the choloyl group from cholyl-CoA to the amino group of glycine. wikipedia.org This reaction results in the formation of glycocholate (glycocholic acid) and the release of coenzyme A. wikipedia.org Research has shown that a single enzyme, BAAT, is responsible for conjugating bile acids with both glycine and taurine in human liver. nih.gov BAAT is primarily a cytosolic enzyme, which aligns with its role in conjugating bile acids that are either newly synthesized or have returned to the liver via enterohepatic circulation. nih.govnih.gov
Molecular Mechanisms of Biliary Secretion of this compound
Following its synthesis within the hepatocyte, this compound must be transported out of the cell and into the bile canaliculi, the small channels that collect bile. This secretion is an active transport process that moves bile salts against a significant concentration gradient. nih.gov This transport is the primary driving force for generating bile flow. nih.gov
The movement of this compound across the canalicular membrane of the hepatocyte is mediated by a superfamily of proteins known as ATP-binding cassette (ABC) transporters. oaepublish.comnih.gov These transporters utilize the energy derived from ATP hydrolysis to actively pump a wide variety of substrates, including bile salts, across cellular membranes. oaepublish.comresearchgate.net Several members of the ABC transporter family are expressed in the liver and are crucial for bile formation and the elimination of xenobiotics. nih.govnih.gov
The primary transporter responsible for the efflux of monovalent conjugated bile salts, including this compound, from the hepatocyte into the bile is the Bile Salt Export Pump (BSEP). wikipedia.orgmdpi.comresearchgate.net BSEP is encoded by the ABCB11 gene and is a member of the ABC transporter superfamily. wikipedia.org It is exclusively located on the canalicular (apical) membrane of hepatocytes. nih.govnih.gov BSEP specifically transports conjugated bile salts such as taurocholate and glycocholate. wikipedia.orgnih.govcuni.cz The activity of BSEP is the rate-limiting step in the secretion of bile salts and is a major determinant of bile formation. wikipedia.orgnih.gov Deficiencies in BSEP function, often due to genetic mutations, can lead to a toxic accumulation of bile salts within the liver cells, resulting in cholestatic liver disease. wikipedia.orgresearchgate.net
Table 2: Transporters Involved in this compound Secretion
| Transporter | Gene Name | Family | Location | Function |
|---|---|---|---|---|
| Bile Salt Export Pump (BSEP) | ABCB11 | ATP-Binding Cassette (ABC) Transporters | Canalicular membrane of hepatocyte | Primary transporter for the ATP-dependent efflux of conjugated bile salts (e.g., this compound) into the bile canaliculus. wikipedia.orgresearchgate.net |
Enterohepatic Circulation of this compound
The enterohepatic circulation is a highly efficient physiological process responsible for recycling bile acids, including this compound, between the liver and the small intestine. wikipedia.orgnih.gov This circuit ensures the conservation of the body's bile acid pool, which is essential for digestive functions and cholesterol homeostasis. nih.gov After synthesis in the liver and secretion into the duodenum to aid in fat digestion, the vast majority of bile acids are reabsorbed rather than being lost in the feces. wikipedia.orgyoutube.com It is estimated that approximately 95% of the bile acids delivered to the intestine are reabsorbed and returned to the liver. wikipedia.orgyoutube.comdroracle.ai This recycling is so efficient that each bile salt molecule may be reused about 20 times, often circulating multiple times during a single digestive phase. wikipedia.org The entire process involves intestinal reabsorption, transport in the portal blood to the liver, and subsequent uptake by hepatocytes for resecretion into the bile. nih.govyoutube.com
Mechanisms of Ileal Reabsorption of this compound
The primary site for the active reabsorption of conjugated bile salts like this compound is the terminal ileum, the final section of the small intestine. droracle.aiwikipedia.orgnih.gov This process is mediated by specialized transport systems located on the apical and basolateral membranes of the intestinal epithelial cells, known as enterocytes.
The initial and rate-limiting step in the ileal reclamation of this compound is its uptake from the intestinal lumen into the enterocytes. This is an active transport process mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT). wikipedia.orgnih.govnih.gov ASBT is a member of the solute carrier family 10 (SLC10) and is highly expressed on the brush border (apical) membrane of enterocytes in the terminal ileum. wikipedia.orgnih.govmedchemexpress.com
The transporter functions as a symporter, coupling the inwardly-directed sodium gradient to the uptake of bile acids against their concentration gradient. nih.gov The stoichiometry of this transport is electrogenic, with two sodium ions being co-transported with one monovalent bile acid molecule. nih.gov This high-affinity system is particularly efficient for conjugated bile acids such as this compound, ensuring that only about 5% of the total bile acid pool is lost in the feces daily. nih.govdroracle.ai
Once inside the enterocyte, this compound must be transported across the basolateral membrane to enter the portal circulation. This efflux is primarily mediated by the heterodimeric Organic Solute Transporter, composed of alpha (OSTα) and beta (OSTβ) subunits. nih.govnih.govmedchemexpress.com Unlike the apical uptake, this transport system is sodium-independent and facilitative, moving bile acids down their concentration gradient from the cell into the portal blood. nih.gov The coordinated action of apical ASBT for uptake and basolateral OSTα/β for efflux ensures the efficient transcellular movement of this compound from the intestinal lumen back to the liver. nih.govmedchemexpress.com
Portal Vein Transport of this compound
After exiting the enterocytes, the reabsorbed this compound enters the capillaries of the intestinal wall, which drain into the hepatic portal vein. youtube.comslideshare.net The portal vein is a large blood vessel that collects venous blood rich in absorbed nutrients, drugs, and other substances from the gastrointestinal tract, spleen, and pancreas and carries it directly to the liver. wikipedia.orgclevelandclinic.org This arrangement ensures that substances absorbed from the gut are first processed by the liver before entering the general systemic circulation. wikipedia.orgyoutube.com Approximately 75% of the total blood flow to the liver is supplied by the portal vein. wikipedia.org Reclaimed this compound travels through this vessel, bound to albumin, to the liver sinusoids for extraction by hepatocytes. wikipedia.org
Hepatic Uptake of this compound from Portal Circulation
Upon reaching the liver sinusoids, this compound is efficiently cleared from the portal blood by hepatocytes. This rapid and high-capacity uptake is crucial for maintaining low systemic concentrations of bile acids and for making them available for resecretion into the bile. nih.govnih.gov
The primary transporter responsible for the uptake of conjugated bile salts like this compound from the portal blood into hepatocytes is the Sodium-Taurocholate Cotransporting Polypeptide (NTCP). scholaris.camdpi.com NTCP is the hepatic counterpart to the ileal ASBT and is also a member of the SLC10A family of solute carriers. nih.govmdpi.com It is exclusively located on the basolateral (sinusoidal) membrane of hepatocytes. nih.govscholaris.ca
Similar to ASBT, NTCP utilizes the sodium gradient to drive the uptake of bile acids into the liver cells. scholaris.canih.gov This transporter is considered the main import system for conjugated bile salts into the liver. nih.gov The critical role of NTCP is highlighted by genetic deficiencies in the SLC10A1 gene, which result in a near-complete loss of function for bile salt uptake and lead to extremely elevated concentrations of bile salts in the plasma. nih.govbrieflands.com The efficient extraction of this compound by NTCP completes its journey in the enterohepatic circuit, making it ready to be secreted into the bile canaliculi once again. nih.govnih.gov
Data Tables
Table 1: Key Transporters in the Enterohepatic Circulation of this compound
| Transporter Name | Gene Symbol | Location | Function |
| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | SLC10A2 | Apical membrane of ileal enterocytes | Active uptake of conjugated bile acids from the intestinal lumen into the enterocyte. wikipedia.orgnih.gov |
| Organic Solute Transporter (OSTα/β) | SLC51A / SLC51B | Basolateral membrane of ileal enterocytes | Facilitated efflux of bile acids from the enterocyte into the portal circulation. nih.govmedchemexpress.com |
| Sodium-Taurocholate Cotransporting Polypeptide (NTCP) | SLC10A1 | Basolateral (sinusoidal) membrane of hepatocytes | Active uptake of conjugated bile acids from portal blood into the liver. scholaris.camdpi.com |
Table 2: Sequential Steps in the Enterohepatic Circulation of this compound
| Step | Location | Key Process | Primary Transporters/Vessels Involved |
| 1 | Terminal Ileum (Lumen to Enterocyte) | Apical Uptake | Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2). nih.govnih.gov |
| 2 | Ileal Enterocyte (Cytosol to Portal Blood) | Basolateral Efflux | Organic Solute Transporter (OSTα/β). nih.govmedchemexpress.com |
| 3 | Intestine to Liver | Venous Transport | Hepatic Portal Vein. youtube.comwikipedia.org |
| 4 | Liver (Portal Blood to Hepatocyte) | Hepatic Uptake | Sodium-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1). nih.govscholaris.ca |
Organic Anion Transporting Polypeptides (OATPs) in this compound Uptake
The reabsorption of this compound from the portal blood into hepatocytes is a critical step in the enterohepatic circulation, primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes and facilitate the sodium-independent uptake of a wide array of compounds, including bile acids.
Several OATP isoforms are expressed in the liver, with OATP1B1 and OATP1B3 being the most significant for bile acid uptake. nih.gov Research has shown that conjugated bile acids, such as glycocholate, are preferred substrates for these transporters compared to their unconjugated counterparts. nih.gov The affinity of these transporters for glycocholate is a key determinant of the efficiency of its hepatic clearance. Kinetic studies have quantified this affinity, revealing that both OATP1B1 and OATP1B3 transport glycocholate with high affinity. nih.gov
Table 1: Kinetic Parameters of OATP-Mediated Glycocholate Transport
This table displays the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the transporter for the substrate.
| Transporter | Substrate | Apparent Km (μM) |
| OATP1B1 | Glycocholic Acid | 11.2 |
| OATP1B3 | Glycocholic Acid | 15.3 |
Data sourced from kinetic analyses of HEK293 cells overexpressing OATP1B1 and OATP1B3. nih.gov
Microbial Biotransformation of this compound in the Intestine
While a majority of this compound is reabsorbed in the terminal ileum, a fraction escapes into the colon, where it is subjected to extensive biotransformation by the resident gut microbiota. These microbial actions are crucial, as they generate a diverse pool of secondary bile acids that have distinct physiological and signaling properties.
The initial and rate-limiting step in the microbial metabolism of this compound is deconjugation—the hydrolysis of the amide bond linking cholic acid to glycine. frontiersin.org This reaction is catalyzed by enzymes known as bile salt hydrolases (BSHs), which are produced by a wide range of commensal gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. nih.gov
The activity and substrate specificity of BSHs vary significantly among different bacterial species and even strains. nih.gov Many bacterial BSHs exhibit a preference for glycine-conjugated bile salts like glycocholate over taurine-conjugated forms. nih.gov The liberation of the free bile acid (cholic acid) and the amino acid (glycine) alters the physicochemical properties of the molecule, reducing its solubility at the pH of the colon. nih.gov
Table 2: Deconjugation of this compound by Various Bacterial Strains
This table presents the percentage of sodium glycocholate deconjugated by different probiotic bacterial strains in vitro, demonstrating the variability in BSH activity.
| Bacterial Strain | % Deconjugation of Sodium Glycocholate |
| Lactobacillus plantarum 299v | 85% |
| Lactobacillus plantarum DGIA1 | 69% |
| Lactobacillus rhamnosus GG | 63% |
| Lactobacillus fermentum K73 | 61% |
| Saccharomyces boulardii (Yeast) | 5% |
Data sourced from a quantitative high-performance thin-layer chromatography assay. nih.gov
Following the BSH-mediated deconjugation of this compound, the released cholic acid becomes a substrate for further microbial enzymatic modifications. The most significant of these is 7α-dehydroxylation, a multi-step pathway carried out by a specialized group of anaerobic bacteria, primarily within the Clostridium genus. nih.gov
This complex pathway converts the primary bile acid, cholic acid, into the secondary bile acid, deoxycholic acid (DCA). frontiersin.orgnih.gov The process involves a series of reactions encoded by the bile acid-inducible (bai) gene operon. nih.gov The key steps include:
Transport of cholic acid into the bacterial cell.
Activation of cholic acid via ligation to Coenzyme A (CoA).
Oxidation of the 3α-hydroxyl group.
Dehydration at the 7α-hydroxyl group, which is the defining step of 7α-dehydroxylation. nih.govnih.gov
A series of reductive steps to yield deoxycholyl-CoA, which is then cleaved to produce deoxycholic acid. nih.govrepec.org
The resulting deoxycholic acid is more hydrophobic than its precursor, cholic acid. It can be absorbed from the colon into the portal circulation, where it returns to the liver and can be reconjugated with glycine or taurine before being re-secreted into the bile, thus entering the pool of circulating secondary bile acids. mdpi.com
Molecular and Cellular Mechanisms of Glycocholate Sodium Action
Receptor-Mediated Signaling by Glycocholate Sodium
Bile acids, including this compound, act as signaling molecules by binding to specific receptors, thereby initiating intracellular cascades that regulate a multitude of metabolic and physiological functions.
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that is predominantly expressed in the liver and intestine. Bile acids are its primary endogenous ligands, and this compound, as a conjugated bile acid, can activate FXR. FXR plays a critical role in regulating bile acid synthesis, transport, and lipid and glucose metabolism. nih.govfrontiersin.orgnih.govnih.govsci-hub.seresearchgate.netfrontiersin.org
Upon binding to this compound, FXR undergoes a conformational change, leading to its translocation to the nucleus where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby altering their transcription. sci-hub.sefrontiersin.orgijbs.com
This compound-mediated FXR activation leads to the transcriptional regulation of several key genes involved in bile acid homeostasis:
Small Heterodimer Partner (SHP): FXR activation upregulates the expression of SHP, a transcriptional repressor. SHP, in turn, inhibits the activity of transcription factors such as HNF4α and LRH-1, which are crucial for the expression of genes involved in bile acid synthesis. nih.govnih.govtandfonline.comelsevier.esnih.govresearchgate.net
Cholesterol 7α-hydroxylase (CYP7A1): As the rate-limiting enzyme in the classical bile acid synthesis pathway, CYP7A1 expression is suppressed by FXR. This occurs through the SHP-dependent repression of its promoter, as well as through an endocrine pathway involving fibroblast growth factor 19 (FGF19). nih.govnih.govresearchgate.nettandfonline.comresearchgate.netphysiology.orgfrontiersin.orgbmj.com
Bile Salt Export Pump (BSEP/ABCB11): FXR activation upregulates the expression of BSEP, a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi. This promotes bile acid secretion and helps prevent intrahepatic accumulation. nih.govnih.govsci-hub.sefrontiersin.orgelsevier.es
Sodium Taurocholate Cotransporting Polypeptide (NTCP): FXR activation leads to the downregulation of NTCP, a major hepatic transporter responsible for the uptake of bile acids from the portal circulation into hepatocytes. This mechanism further contributes to the regulation of hepatic bile acid levels. nih.govelsevier.esum.es
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19. FGF19 then acts in an endocrine manner, traveling to the liver to signal through FGFR4, thereby contributing to the negative feedback regulation of bile acid synthesis. nih.govijbs.comtandfonline.comresearchgate.netphysiology.orgfrontiersin.org
Table 1: Key FXR Target Genes Regulated by this compound
| Gene Name | Common Abbreviation | Primary Location | Effect of FXR Activation by this compound | Role in Bile Acid Metabolism/Signaling |
| Small Heterodimer Partner | SHP | Liver, Intestine | Upregulated | Transcriptional repressor, inhibits bile acid synthesis enzymes |
| Cholesterol 7α-hydroxylase | CYP7A1 | Liver | Downregulated | Rate-limiting enzyme in bile acid synthesis |
| Bile Salt Export Pump | BSEP | Liver | Upregulated | Transports bile acids from hepatocyte to bile |
| Sodium Taurocholate Cotransporting Polypeptide | NTCP | Liver | Downregulated | Transports bile acids from portal blood into hepatocyte |
| Fibroblast Growth Factor 19 | FGF19 | Intestine | Upregulated | Signals to liver to inhibit bile acid synthesis |
The activation of FXR by this compound triggers several downstream signaling pathways that orchestrate cellular responses.
SHP-mediated repression: As mentioned, SHP acts as a transcriptional repressor, directly inhibiting the activity of key transcription factors like HNF4α and LRH-1, which are essential for the expression of bile acid synthesis genes such as CYP7A1 and CYP8B1. nih.govnih.govtandfonline.comelsevier.es
MAPK Pathway (ERK1/2, JNK): The FXR-FGF19 axis in the intestine activates hepatic FGFR4, which in turn can activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK. These pathways are implicated in the suppression of CYP7A1 gene transcription, further reinforcing the negative feedback loop on bile acid synthesis. nih.govijbs.comtandfonline.comresearchgate.netphysiology.org
Lipid and Glucose Metabolism: Beyond bile acid homeostasis, FXR activation by this compound also influences lipid and glucose metabolism. It can suppress genes involved in de novo fatty acid synthesis, decrease very low-density lipoprotein (VLDL) secretion, and enhance fatty acid oxidation. Furthermore, FXR activation can reduce hepatic gluconeogenesis and glycolysis while increasing glycogen (B147801) synthesis, thereby contributing to glucose homeostasis. frontiersin.orgresearchgate.netum.es
Table 2: Downstream Signaling Pathways Modulated by FXR Activation
| Pathway | Primary Mediator | Key Cellular Process Affected |
| SHP-mediated transcriptional repression | SHP | Bile acid synthesis (CYP7A1, CYP8B1) |
| MAPK Signaling | JNK, ERK1/2 | Bile acid synthesis (CYP7A1), cellular stress responses |
| FGF19/FGFR4 Signaling | FGF19, FGFR4 | Bile acid synthesis (CYP7A1), enterohepatic circulation |
The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), commonly known as TGR5, is a cell surface receptor activated by various bile acids, including this compound. TGR5 is expressed in diverse cell types, including intestinal epithelial cells, immune cells, hepatocytes, and adipocytes, and plays a significant role in energy metabolism and inflammation. frontiersin.orgresearchgate.net
Activation of TGR5 by bile acids like this compound typically leads to the activation of Gαs-coupled pathways, which in turn stimulate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The increase in intracellular cAMP levels then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions. frontiersin.org
In intestinal L-cells, TGR5 activation by bile acids promotes the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose regulation and energy expenditure. frontiersin.org
TGR5 activation by this compound has significant implications for energy expenditure and metabolic regulation:
Thermogenesis in Brown Adipose Tissue (BAT): TGR5 is expressed in brown adipose tissue (BAT), a key site for adaptive thermogenesis. Activation of TGR5 in BAT, often via bile acids, can stimulate cAMP production, leading to the activation of PKA and downstream pathways that promote mitochondrial uncoupling and heat production. This contributes to increased energy expenditure. frontiersin.org
Glucose Homeostasis: By promoting GLP-1 release from intestinal L-cells, TGR5 activation indirectly influences glucose homeostasis. GLP-1 enhances insulin (B600854) secretion from pancreatic β-cells and improves insulin sensitivity, contributing to better glycemic control. frontiersin.org
Energy Metabolism in Hepatocytes: TGR5 in hepatocytes can also modulate energy metabolism. While FXR is primarily associated with inhibiting gluconeogenesis, TGR5 activation has been linked to increased mitochondrial uncoupling and reduced hepatic glucose production, potentially contributing to improved energy balance. frontiersin.org
Table 3: TGR5-Mediated Metabolic Effects
| Receptor | Ligand | Primary Cellular Target | Downstream Pathway | Metabolic Effect |
| TGR5 | This compound | Intestinal L-cells, Brown Adipocytes, Hepatocytes | Gαs -> Adenylyl Cyclase -> cAMP -> PKA | Promotes GLP-1 release (glucose homeostasis), Stimulates thermogenesis (energy expenditure) |
Compound List:
this compound
Farnesoid X Receptor (FXR)
G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)
Retinoid X Receptor (RXR)
Small Heterodimer Partner (SHP)
Cholesterol 7α-hydroxylase (CYP7A1)
Sterol 12α-hydroxylase (CYP8B1)
Bile Salt Export Pump (BSEP)
Sodium Taurocholate Cotransporting Polypeptide (NTCP)
Fibroblast Growth Factor 19 (FGF19)
Fibroblast Growth Factor Receptor 4 (FGFR4)
Mitogen-Activated Protein Kinase (MAPK)
c-Jun N-terminal Kinase (JNK)
Extracellular signal-regulated kinase 1/2 (ERK1/2)
Glucagon-like peptide-1 (GLP-1)
Adenosine Monophosphate (cAMP)
Protein Kinase A (PKA)
Hepatocyte Nuclear Factor 4α (HNF4α)
Liver Receptor Homologue 1 (LRH-1)
Apical Sodium-dependent Bile Acid Transporter (ASBT)
Organic Solute Transporter alpha/beta (OSTα/β)
Very Low-Density Lipoprotein (VLDL)
Brown Adipose Tissue (BAT)
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation by this compound
Nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key regulators of xenobiotic metabolism and transport nih.govmdpi.cominformaticsjournals.co.in. While direct modulation of PXR or CAR by sodium glycocholate is not extensively documented in the provided literature, bile acids, in general, are known to interact with these receptors. PXR, in particular, is involved in the regulation of bile acid metabolism, with its activation leading to the elimination of bile acids by increasing the expression of metabolic enzymes and efflux pumps oup.com. Studies have shown that bile acids can accumulate in cholestasis, triggering a coordinated metabolic response mediated by PXR to eliminate them oup.com. Furthermore, PXR is implicated in energy metabolism and has been linked to diseases like type 2 diabetes and obesity, with its activation potentially influencing hepatic steatosis wjgnet.com. CAR, similarly, is a critical regulator of drug and xenobiotic metabolism and is also involved in regulating hepatic glucose and lipid metabolism mdpi.cominformaticsjournals.co.in. Given the structural similarities and shared biological roles of bile acids, it is plausible that sodium glycocholate may influence these receptors, contributing to broader metabolic regulation.
Vitamin D Receptor (VDR) Interactions with this compound
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that mediates the effects of vitamin D, a fat-soluble vitamin crucial for calcium and phosphate (B84403) metabolism, bone health, and numerous extra-skeletal functions mdpi.com. Research indicates a potential interaction between bile acids and the VDR pathway. One study demonstrated that glycocholic acid (GCA), in combination with butyrate, increased calcium uptake in intestinal cells, a process mediated by the VDR co-activator Hsp90β nih.gov. This suggests that bile acids can influence VDR-dependent cellular processes. Specifically, the expression of VDR itself was not directly affected by glycocholic acid in this study, but the synergistic effect on calcium uptake highlights an indirect interaction or modulation of VDR signaling nih.gov. Other studies also indicate that bile acids can activate various nuclear receptors, including VDR, playing roles in immune cell functions and metabolic homeostasis mdpi.comijbs.com.
Solubilization and Emulsification Mechanisms of this compound
A primary function of sodium glycocholate is its role as a surfactant, facilitating the solubilization and emulsification of lipids.
Micelle Formation and Stabilization by this compound
Sodium glycocholate, like other bile salts, is amphipathic, possessing both hydrophilic and hydrophobic regions. This property allows it to form micelles in aqueous solutions, which are aggregates of surfactant molecules. These micelles are critical for solubilizing poorly water-soluble substances researchgate.netresearchgate.net. Studies have characterized the micelle formation of sodium glycocholates, identifying critical micelle concentrations (CMCs) and observing that bile salts can form primary and secondary micelles through hydrophobic and hydrogen bonding interactions, respectively researchgate.net. The CMC values for aqueous sodium glycocholate have been reported to be around 0.0129 and 0.0138 mol/L . Sodium glycocholate has also been shown to form stable mixed micelles with phospholipids, a process vital for drug delivery systems researcher.lifenih.govresearchgate.netnih.govnih.gov. For instance, mixed micelle systems formed from glycocholic acid sodium and lecithin (B1663433) demonstrated physical stability at low pH levels, making them suitable for parenteral drug delivery nih.govresearchgate.netnih.gov.
Table 1: Critical Micelle Concentrations (CMC) of Sodium Glycocholate
| Bile Salt | CMC (mol/L) | Notes | Reference |
| Sodium Glycocholate | 0.0129 | Determined by pyrene (B120774) fluorescence | researchgate.net |
| Sodium Glycocholate | 0.0138 | Determined by light scattering | researchgate.net |
| Sodium Glycocholate | 0.0129 | Determined by surface tension and light scattering |
Role in Lipid and Fat-Soluble Vitamin Absorption Enhancement
The emulsifying properties of sodium glycocholate are fundamental to its role in enhancing the absorption of dietary lipids and fat-soluble vitamins ontosight.aiavantiresearch.commdpi.com. By breaking down large fat globules into smaller droplets (emulsification), sodium glycocholate increases the surface area available for digestive enzymes, such as lipase (B570770), to act upon ontosight.ai. This process is essential for efficient digestion and subsequent absorption of fats and vitamins A, D, E, and K in the small intestine ontosight.aimdpi.com. Furthermore, sodium glycocholate has been employed in pharmaceutical formulations to improve the bioavailability of poorly water-soluble drugs by increasing their solubility and facilitating their absorption researchgate.netontosight.ai. Its ability to form micelles can also protect peptides and proteins, like insulin, from proteolytic degradation in the gastrointestinal tract, thereby enhancing their oral absorption mdpi.comnih.govdovepress.com.
Interaction of this compound with Membrane Proteins and Lipids
Sodium glycocholate interacts with cellular membranes, influencing their structure and function.
Modulation of Membrane Permeability by this compound
Sodium glycocholate has been shown to modulate membrane permeability, acting as an absorption enhancer across various biological barriers nih.govnih.govresearchgate.net. Its surfactant nature allows it to interact with cell membranes, potentially by extracting membrane lipids or proteins, or by fluidizing the lipid bilayer researchgate.netnih.gov. This interaction can lead to the formation of transient pores or reverse micelles within the membrane, facilitating the passage of hydrophilic molecules through transcellular or paracellular routes nih.gov. For instance, studies have demonstrated that sodium glycocholate can significantly increase the permeability of certain molecules across cell monolayers nih.gov. It has also been reported to enhance the permeation of drugs across buccal and nasal epithelia nih.gov. In some experimental models, sodium glycocholate was found to be a more effective absorption promoter than other bile salts for certain molecules, although its efficacy can be concentration-dependent mdpi.comnih.govresearchgate.net. Moreover, glycocholic acid, in general, has been shown to increase the membrane permeability of Gram-negative bacteria in liquid culture, potentially compromising membrane integrity frontiersin.org.
Table 2: Effect of Sodium Glycocholate on Permeability
| Molecule/System Studied | Enhancement Factor | Notes | Reference |
| Carboxyfluorescein (CF) | Increased | Across Caco-2 cell monolayers; compared to control. SLG-30 showed greater enhancement than sodium glycocholate. | researchgate.net |
| ddC | ~32-fold | At 4 mM concentration, significantly increased permeability. | nih.gov |
| Insulin | Enhanced | Across rat gastrointestinal tract; tested in combination with sodium salicylate. | researchgate.net |
| Morphine hydrochloride | Enhanced | Through buccal epithelium; enhancement was concentration-dependent, observed at 100 mM NaGC, but not at 10 mM. | nih.gov |
Compound List:
Sodium Glycocholate
Cholic Acid
Sodium Taurocholate
Sodium Glycodeoxycholate
Sodium Taurodeoxycholate (B1243834)
Sodium Cholate (B1235396)
Sodium Lithocholate
Sodium Taurochenodeoxycholate
Sodium Glycochenodeoxycholate
Deoxycholic Acid
Taurochenodeoxycholate
Lithocholic Acid
Chenodeoxycholic Acid
Pregnane X Receptor (PXR)
Constitutive Androstane Receptor (CAR)
Vitamin D Receptor (VDR)
Pregnenolone
Cholyl-CoA
Lipase
Phospholipids
CHAPS (3-((3-cholamidopropyl)dimethylammonium)-1-propanesulfonate)
Rifampicin
CITCO (2-(4-(6-((2,5-dimethylphenyl)amino)-2-oxohexyloxy)phenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid)
Vitamin D3
Butyrate
Geldanamycin
Hsp90β
Claudin-2
Claudin-12
P-glycoprotein (Pgp)
Insulin
Morphine hydrochloride
Carboxyfluorescein (CF)
Vitamin K1
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (B10760008) (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurolithocholic acid (TLCA)
Ursodeoxycholic acid (UDC)
Fexaramine
FGF19
FGFR4
SREBP-1c
NTCP (Na+-dependent taurocholate cotransport peptide)
ACC (Acetyl CoA carboxylase)
FAS (Fatty acid synthase)
SCD1 (stearyl CoA desaturase)
ACS (Acyl Co-A synthetase)
DAG (Diacylglycerol)
GPAT (Glycerol-3-phosphate acyltransferases)
PA (Lysophosphatidic acid)
CYP27A1
CYP27B1
CYP24A1
1,25-dihydroxyvitamin D3 (1,25(OH)2D3)
1,25-dihydroxyvitamin D-24-hydroxylase
PK11195
FGIN-1-27
MTO-TMLGNs
Hepatic stellate cells
Cholangiocytes
Hepatocytes
Monocytes
Macrophages
Dendritic cells (DCs)
NK cells
NKT cells
Bacterodes
Clostridium
Lactobacillus
Bifidobacterium
Enterobacteriaceae
E. coli
Salmonella enterica
Klebsiella spp.
Citrobacter spp.
Raoultella spp.
Enterotoxigenic E. coli
Enterohemorrhagic E. coli O157:H7
S. Typhi
FliC
Tra genes
FliB:z66
FliC
PN3 plasmid
Ampicillin
Chloramphenicol
Non-essential amino acids
Sodium bicarbonate
Sodium pyruvate (B1213749)
HEPES buffer
Fetal bovine serum
Dulbecco's Modified Eagle Medium (DMEM)
Williams' E media
Penicillin G
Streptomycin
GlutaMAX
β-Actin
DMSO
Taurocholate
Sodium taurocholate
Glycocholic acid
Sodium glycocholate
Glycine
Cholic acid
Deoxycholic acid
Sodium deoxycholate
Taurochenodeoxycholic acid
Sodium taurochenodeoxycholate
Glycochenodeoxycholic acid
Sodium glycochenodeoxycholate
Lithocholic acid
Sodium lithocholate
Taurohyodeoxycholic acid
Sodium taurohyodeoxycholate
Hyodeoxycholic acid
Sodium hyodeoxycholate (B1249313)
Ursodeoxycholic acid
Sodium ursodeoxycholate
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Sodium cholate (NaC)
Sodium chenodeoxycholate (NaCC)
Sodium glycocholate (NaGC)
Sodium taurocholate (NaTC)
Sodium deoxycholate (SDC)
Sodium taurodeoxycholate (STDC)
Sodium glycodeoxycholate (SGDC)
Sodium taurochenodeoxycholate (STCDC)
Sodium glycochenodeoxycholate (SGCDC)
Sodium ursodeoxycholate (NaUDC)
Sodium taurolithocholate (STLC)
Glycochenodeoxycholic acid
Taurochenodeoxycholic acid
Taurohyodeoxycholic acid
Hyodeoxycholic acid
Ursodeoxycholic acid
Taurocholate
Glycocholic acid
Deoxycholic acid
Chenodeoxycholic acid
Lithocholic acid
Hyodeoxycholic acid
5β-pregnane-3,20-dione
CYP2B6
CYP3A4
N-phenyl-1-naphthylamine (NPN)
DnaK
FliC
TMAO (Trimethylamine N-oxide)
Farnesoid X Receptor (FXR)
G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)
Liver X Receptors (LXRs)
Sphingosine 1-phosphate receptor 2 (S1PR2)
Muscarinic receptors 2 and 3 (M2 and M3)
Formyl peptide receptor 1 (FPR1)
Small heterodimer partner (SHP)
Nuclear factor-kappa B (NF-κB)
Nuclear receptor corepressor 1 (NCor1)
Interleukin-1β (IL-1β)
Inducible nitric oxide synthase (iNOS)
Tumor necrosis factor-alpha (TNF-α)
C-C motif chemokine ligand 2 (CCL2)
Nuclear receptor orphan receptor 1 (NOR-1)
Ubiquitin conjugating enzyme 9 (Ubc9)
Histone deacetylase 4 (HDAC4)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Interleukin-10 (IL-10)
Vitamin D response elements (VDRE)
Nucleotide-binding oligomerization domain 2 (NOD2)
Toll-like receptor 1/2 (TLR1/2)
AMP-activated protein kinase (AMPK)
Retinoid X Receptor (RXR)
Cholic acid derivatives
Sodium dilauramidoglutamide lysine (SLG-30)
Ceramide
Chitosans
Nonylphenol
Paclitaxel
Y5 receptor antagonist of neuropeptide Y (AntiY5R)
Impact on Protein Folding and Stability in vitro
Bile salts, a class of amphipathic molecules synthesized in the liver, play a vital role in lipid digestion and absorption. Beyond their physiological functions, their interactions with proteins in vitro have been extensively studied, revealing a complex influence on protein folding, stability, and aggregation. While certain bile salts are recognized for their protein-destabilizing properties, sodium glycocholate has also demonstrated utility in preserving protein integrity under specific experimental conditions.
General Effects of Bile Salts on Protein Structure and Stability
Research has established that some bile salts, notably cholate (CHO) and deoxycholate (DOC), can act as potent protein-unfolding agents in vitro. These compounds can disrupt the native three-dimensional structure of proteins, leading to a loss of enzymatic activity and significant alterations in secondary structure. Studies employing enzymes such as malate (B86768) dehydrogenase (MDH) and luciferase have documented substantial reductions in their catalytic activity upon incubation with CHO or DOC. Concurrently, circular dichroism (CD) spectroscopy has revealed marked changes in the secondary structural components of these proteins, indicating unfolding researchgate.netpnas.org. Furthermore, these bile salts can promote protein aggregation by generating intermediate folding states that are susceptible to further molecular interactions researchgate.netpnas.org. The specific impact on protein stability can differ among various bile salts, suggesting that their chemical structure dictates the nature and extent of their protein-interacting effects pnas.orgnih.gov.
Sodium Glycocholate's Role in Protein Stabilization
In contrast to the general destabilizing effects observed with some other bile salts, sodium glycocholate has been investigated for its capacity to stabilize proteins, particularly within the context of advanced drug delivery systems. Investigations into the oral delivery of insulin have utilized liposomal formulations incorporating sodium glycocholate. These studies have demonstrated that liposomes containing sodium glycocholate can effectively shield insulin from enzymatic degradation by key gastrointestinal proteases, including pepsin, trypsin, and α-chymotrypsin, when assessed in vitro nih.govbohrium.com. This protective action highlights sodium glycocholate's potential to maintain protein structure and stability against common denaturing agents. Comparative analyses have indicated that sodium glycocholate provides superior protection to insulin against enzymatic breakdown compared to other bile salts such as sodium taurocholate and sodium deoxycholate nih.govbohrium.com.
Additionally, sodium glycocholate serves as a valuable surfactant in biochemical research, facilitating the extraction and stabilization of biomolecules, including membrane proteins. This application aids researchers in the analysis and characterization of these complex structures, underscoring its utility in maintaining protein solubility and structural integrity under laboratory conditions chemimpex.com.
Quantitative Findings on Sodium Glycocholate and Protein Stability
Studies focused on liposomal formulations designed for insulin delivery have yielded quantitative data pertaining to the encapsulation efficiency and physical characteristics of the protein-loaded liposomes containing sodium glycocholate.
| Formulation Component | Measured Parameter | Value |
| Insulin-loaded liposomes with sodium glycocholate | Entrapment Efficiency (%) | 30 ± 2 |
| Insulin-loaded liposomes with sodium glycocholate | Particle Size (nm) | 154 ± 18 |
These quantitative findings indicate that sodium glycocholate can be effectively incorporated into liposomal structures, achieving a specific entrapment efficiency for proteins like insulin. The resulting liposomes exhibit a defined particle size, which is crucial for their stability and potential therapeutic applications.
Compound List:
this compound (Sodium glycocholate)
Cholate (CHO)
Deoxycholate (DOC)
Insulin
Malate dehydrogenase (MDH)
Luciferase
Pepsin
Trypsin
α-chymotrypsin
Sodium taurocholate
Physiological and Homeostatic Roles of Glycocholate Sodium
Contribution to Digestive Physiology
Glycocholate sodium plays a pivotal role in the efficient digestion and absorption of dietary lipids in the small intestine. Its presence is indispensable for the effective action of lipolytic enzymes and for rendering the products of fat digestion absorbable.
Furthermore, bile salts, such as sodium glycocholate, are integral to the formation of a functional lipase-colipase complex at the lipid-water interface psu.edursc.org. Colipase acts by anchoring pancreatic lipase (B570770) to the emulsified lipid droplets and orienting it correctly for catalysis, thereby overcoming the inhibitory effects of bile salts and other interfacial components embl-heidelberg.depsu.edu. Research indicates that bile salts can bind to pancreatic lipase, stabilizing a loop near its active site and promoting a conformation conducive to substrate binding and hydrolysis nih.gov. This interaction is vital for the efficient breakdown of triglycerides into absorbable monoglycerides (B3428702) and fatty acids cambridge.org.
The emulsification of dietary fats is a prerequisite for their efficient digestion. Sodium glycocholate, like other bile salts, acts as a biological detergent by reducing the surface tension of large lipid droplets and dispersing them into smaller, more manageable particles gmcsurat.edu.inontosight.aitardigrade.in. This process significantly increases the surface area available for pancreatic lipase and colipase to act upon cambridge.orggmcsurat.edu.in.
Following enzymatic hydrolysis, the resulting monoglycerides and fatty acids, along with cholesterol and other lipid-soluble components, are incorporated into mixed micelles. Sodium glycocholate is a key component in the formation of these thermodynamically stable, water-soluble aggregates gmcsurat.edu.innih.govnih.govresearchgate.netkarger.com. The amphipathic structure of glycocholate allows its hydrophobic regions to interact with lipid digestion products, while its hydrophilic regions face the aqueous environment, forming a micellar structure that solubilizes these otherwise insoluble molecules gmcsurat.edu.innih.gov. These mixed micelles are essential for transporting fatty acids, monoglycerides, and fat-soluble vitamins across the unstirred water layer adjacent to the intestinal epithelium, facilitating their absorption into enterocytes gmcsurat.edu.innih.govnih.gov. The critical micellar concentration (CMC) of sodium glycocholate is a key parameter governing its ability to form these solubilizing structures nih.gov.
Regulation of Hepatic Lipid and Cholesterol Metabolism
Beyond digestion, this compound and other bile acids serve as crucial signaling molecules that regulate lipid and cholesterol homeostasis within the liver.
Bile acids are synthesized from cholesterol in the liver, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme in this pathway nih.govnih.gov. Bile acids exert a negative feedback regulation on their own synthesis by inhibiting CYP7A1 activity nih.govnih.govspandidos-publications.comkoreamed.orgfrontiersin.org. This feedback loop is primarily mediated by the nuclear receptor Farnesoid X Receptor (FXR) nih.govspandidos-publications.comkoreamed.orgfrontiersin.orgmdpi.come-dmj.org.
Upon binding of bile acids, such as glycocholic acid, FXR is activated in hepatocytes. Activated FXR then induces the expression of Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, suppresses the expression of CYP7A1, thereby reducing the conversion of cholesterol into bile acids and helping to maintain bile acid pool size and cholesterol homeostasis nih.govnih.govspandidos-publications.comkoreamed.orge-dmj.org. This intricate feedback mechanism ensures that bile acid synthesis is appropriately matched to the body's needs and prevents excessive cholesterol catabolism.
Bile acids, including glycocholate, significantly influence hepatic lipogenesis—the synthesis of fatty acids and triglycerides in the liver spandidos-publications.comkoreamed.orge-dmj.orge-dmj.orgnih.gov. Through the activation of FXR, bile acids can modulate key pathways involved in lipid metabolism.
In the postprandial state, bile acid-FXR signaling can inhibit hepatic lipogenesis. This occurs by stimulating insulin (B600854) and insulin receptor substrate 1 (IRS1)-AKT-phosphoinositide 3-kinase (PI3K) signaling, which leads to the inhibition of mechanistic target of rapamycin (B549165) complex 1 (mTORC1) koreamed.orge-dmj.orge-dmj.org. mTORC1 is a critical regulator of lipogenic transcription factors, such as sterol regulatory element-binding protein 1c (SREBP1c) and carbohydrate response element-binding protein (ChREBP) e-dmj.orgnih.govmdpi.comfrontiersin.org. By inhibiting mTORC1, bile acids can reduce the expression of these factors, thereby decreasing the synthesis of fatty acids and triglycerides e-dmj.orgnih.govfrontiersin.org.
This compound in Glucose Homeostasis and Insulin Sensitivity
Emerging research highlights the critical role of bile acids, including this compound, in regulating glucose homeostasis and modulating insulin sensitivity koreamed.orgmdpi.come-dmj.orgscielo.orgcambridge.orgoup.comresearchgate.net. Bile acids act as signaling molecules that interact with specific receptors, influencing metabolic pathways that impact blood glucose levels.
Key receptors for bile acids include the nuclear Farnesoid X Receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5) koreamed.orgmdpi.come-dmj.orgscielo.orgcambridge.org. Activation of these receptors by bile acids has been shown to improve insulin sensitivity, inhibit hepatic glucose production (gluconeogenesis), and stimulate the secretion of glucagon-like peptide-1 (GLP-1) koreamed.orgmdpi.come-dmj.orgscielo.orgcambridge.org. GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon (B607659) release, thereby contributing to glucose homeostasis e-dmj.orgscielo.orgcambridge.orgresearchgate.netresearchgate.net.
Studies have indicated that specific bile acids can stimulate GLP-1 secretion from intestinal L-cells psu.edu. While glycocholic acid has been shown to stimulate GLP-1 secretion in vitro, its in vivo effect on glucose excursions was found to be minimal in one study, contrasting with the more pronounced glucose-lowering effects observed with taurocholic acid psu.edu. This suggests that different bile acid species may exert distinct, or varying degrees of, metabolic effects. Alterations in bile acid profiles are frequently observed in metabolic disorders such as type 2 diabetes, underscoring their importance in maintaining metabolic balance mdpi.comcambridge.orgoup.com.
Mechanisms of this compound's Impact on Insulin Signaling
This compound, as a representative bile acid, influences insulin signaling through interactions with key cellular receptors, notably the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) nih.govmdpi.comnih.gove-dmj.org. Activation of TGR5, particularly in intestinal L-cells, promotes the secretion of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin release from pancreatic beta-cells and enhances glucose-dependent insulin secretion mdpi.come-dmj.org. Furthermore, TGR5 activation in other tissues can influence energy metabolism, potentially contributing to improved insulin sensitivity mdpi.come-dmj.org. FXR activation by bile acids, including glycocholate, has also been linked to the regulation of glucose metabolism, including the suppression of hepatic gluconeogenesis nih.govfrontiersin.org.
Research also indicates that this compound can enhance the intestinal absorption of insulin. Studies in animal models have shown that this compound can potentiate the hypoglycemic effect of insulin when administered into the duodenum, suggesting a role in improving insulin's bioavailability and efficacy by increasing gastrointestinal permeability jst.go.jpresearchgate.netbrieflands.com.
Modulation of Gluconeogenesis and Glycogenolysis
Bile acids, including this compound, are recognized modulators of glucose metabolism, impacting processes such as gluconeogenesis mdpi.comnih.govfrontiersin.orgsigmaaldrich.com. Activation of the FXR receptor by bile acids can lead to the suppression of hepatic gluconeogenesis, partly by reducing the activity of key enzymes involved in glucose production nih.govfrontiersin.org. Similarly, TGR5 activation has been associated with enhanced glycolysis and suppressed gluconeogenesis mdpi.com. While direct evidence detailing this compound's specific impact on glycogenolysis is less prevalent in the reviewed literature, its broader role in bile acid signaling pathways suggests an indirect influence on glucose homeostasis, primarily through the regulation of hepatic glucose production.
Cross-Talk between this compound and the Gut Microbiota
The gut microbiota and bile acids engage in a dynamic reciprocal relationship, known as the gut-liver axis, influencing host metabolism and health nih.govfrontiersin.orgnih.gov. This compound is an integral component of this interaction.
Influence of this compound on Microbial Metabolic Output
The metabolic output of the gut microbiota is significantly influenced by the presence and concentration of bile acids like this compound nih.govfrontiersin.org. By modulating microbial composition and activity, this compound can indirectly affect the production of various microbial metabolites, such as short-chain fatty acids (SCFAs) and other bioactive compounds nih.govfrontiersin.org. The deconjugation of glycocholate by specific bacteria, as detailed in Table 1, leads to the release of cholic acid, which has its own distinct signaling properties and can further interact with the host and microbiota cabidigitallibrary.orgresearchgate.net.
Table 1: Bacterial Deconjugation of Sodium Glycocholate
| Bacterial Strain | Deconjugated Cholic Acid (mM) | Source |
| CSCC 2607 | 1.82 ± 0.11 | cabidigitallibrary.org |
| ATCC 15820 | 3.40 ± 0.17 | cabidigitallibrary.org |
| ASCC 1521 | Highest liberation | cabidigitallibrary.org |
| ASCC 1520 | Lowest deconjugation | cabidigitallibrary.org |
| Enterococcus faecium F12 | 0.215 (approx. 214.52 µmol/mL) | researchgate.net |
| Propionibacterium spp. (range) | 1.53 – 5.31 | researchgate.net |
Note: Values are presented as reported in the respective sources. Units for Enterococcus faecium F12 and Propionibacterium spp. were converted from µmol/mL to mM for comparison where applicable (1 mM = 1000 µmol/mL).
Immunomodulatory and Anti-inflammatory Actions of this compound
This compound exhibits notable immunomodulatory and anti-inflammatory properties, contributing to the body's defense mechanisms and inflammatory response regulation frontiersin.orgresearchgate.net.
This compound Interaction with Immune Cell Receptors
This compound has been shown to exert anti-inflammatory effects by modulating inflammatory pathways. Research indicates that it can reduce the levels of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) by influencing cyclooxygenase (COX) and lipoxygenase (LOX) pathways frontiersin.org. Furthermore, this compound has been observed to inhibit the migration of macrophages and the secretion of pro-inflammatory cytokines and chemokines frontiersin.org. These effects may be partly mediated through the upregulation of FXR expression in immune cells frontiersin.org. Bile acids, in general, can interact with immune cells and influence immune responses, and this compound's role in this context is an area of ongoing investigation mdpi.com.
Table 2: Bile Salt Impact on Bilosome Entrapment Efficiency
| Formula | Bile Salt | Entrapment Efficiency (%) | Source |
| F5 | Sodium Glycocholate (SGC) | 60.68 | pensoft.net |
| F8 | Sodium Taurocholate (STC) | 73.22 | pensoft.net |
| F2 | Sodium Deoxycholate (SDC) | 82.36 | pensoft.net |
Compound List
this compound
Cholic acid
Prostaglandin E2 (PGE2)
Leukotriene B4 (LTB4)
Glucagon-like peptide-1 (GLP-1)
Farnesoid X Receptor (FXR)
Takeda G Protein-Coupled Receptor 5 (TGR5)
Choline
Phosphatidylcholine
Bilirubin
Cholesterol
Phospholipids
Bile Salt Hydrolase (BSH)
Cholanic acid
Peptide tyrosine tyrosine (PYY)
Fibroblast growth factor 15/19 (FGF15/19)
Advanced Methodologies for Glycocholate Sodium Research
Chromatographic-Mass Spectrometric Techniques for Glycocholate Sodium Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of this compound in various biological matrices such as serum and plasma. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for bile acid profiling. nih.gov Methods have been developed to simultaneously quantify up to 15 different bile acid species, including this compound, in a single analytical run. nih.govnih.gov
The process typically involves a protein precipitation step, often using methanol, in the presence of deuterium-labeled internal standards to ensure accuracy. nih.gov This is followed by separation using reversed-phase chromatography. nih.govresearchgate.net The subsequent detection by mass spectrometry, usually in negative ion mode, allows for precise quantification. nih.gov These methods are validated for linearity, accuracy, precision, and recovery to ensure reliable results. nih.govnih.gov For instance, a validated LC-MS/MS method demonstrated excellent linearity (regression coefficients >0.99) over a wide concentration range, with high accuracy and precision (intra- and inter-assay imprecision <10%). nih.gov The high throughput and sensitivity of modern LC-MS/MS systems allow for rapid analysis, with run times as short as 6.5 to 7 minutes per sample. nih.govresearchgate.net
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bile Acid Quantification
| Parameter | Finding | Reference |
|---|---|---|
| Linearity (Regression Coefficient, r²) | >0.99 | nih.gov |
| Range | 5 ng/mL (LLOQ) to 5000 ng/mL | nih.gov |
| Accuracy | 85–115% | nih.gov |
| Intra- and Inter-assay Imprecision | <10% | nih.gov |
| Recovery | 92–110% | nih.gov |
| Sample Volume | 100-200 μL of serum | nih.govnih.gov |
| Analytical Run Time | ~7 minutes | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) serves as a robust alternative for the analysis of bile acid metabolites. shimadzu.com While LC-MS/MS is often preferred, GC-MS can provide excellent separation for structurally similar compounds. shimadzu.comshimadzu.com A critical prerequisite for GC-MS analysis of non-volatile compounds like this compound is derivatization. shimadzu.comrestek.com This chemical modification process is necessary to increase the volatility and thermal stability of the analyte, allowing it to be vaporized and travel through the gas chromatograph. shimadzu.comyoutube.com
The most common derivatization strategy for bile acids involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comshimadzu.com This procedure replaces active hydrogen atoms in the polar functional groups with less polar, more volatile TMS groups. restek.comyoutube.com After derivatization, the sample is analyzed by GC-MS, which separates the metabolites based on their boiling points and retention times, and identifies them based on their mass-to-charge ratio and fragmentation patterns. shimadzu.com This methodology has been successfully applied to the quantitative analysis of multiple bile acid compounds, achieving good linearity (R² ≥ 0.995) over a dynamic range of 100 times or more. shimadzu.comshimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Interaction Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for metabolic profiling of bile acids in biological fluids. nih.gov Recent advancements, particularly the use of high-field instruments (e.g., 800 MHz), have enabled the single-step analysis and simultaneous identification of several conjugated bile acids, including glycocholic acid, from a single NMR measurement. nih.govnih.gov
In a typical ¹H NMR experiment on a bile sample, distinct signals corresponding to the different protons in the this compound molecule can be resolved and quantified. nih.gov The chemical shift of each proton is sensitive to its local chemical environment, allowing for unambiguous identification. acs.org Quantitative analysis can be performed by integrating the signal intensity of specific peaks and comparing them to a known concentration standard. nih.gov Research using ¹H NMR has revealed significant findings, such as the positive correlation between the ratios of different glycine-conjugated bile acids and their taurine-conjugated counterparts in human bile. nih.gov
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for studying the three-dimensional structure and intermolecular interactions of this compound. researchgate.netacs.org These experiments detect through-space correlations between protons that are physically close to each other (typically within 5 Å), regardless of whether they are connected through chemical bonds. columbia.edu
This capability is particularly valuable for investigating the aggregation behavior of bile salts into micelles. acs.org By analyzing the cross-peaks in a NOESY or ROESY spectrum, researchers can determine which parts of the this compound molecules are in close proximity in the aggregated state. researchgate.net For example, NOESY and ROESY studies have been used to estimate the structure of bile salt dimers, revealing that they are stabilized by hydrophobic interactions between the steroid nuclei. researchgate.netacs.org ROESY is often preferred for intermediate-sized molecules, as the observed effect is always positive, unlike NOESY which can be zero for molecules in a specific size range. columbia.edu These techniques provide direct evidence of molecular conformation and binding interfaces, which are crucial for understanding the biological function of this compound. researchgate.net
Table 2: Application of 2D NMR Techniques in this compound Research
| Technique | Principle | Application to this compound | Reference |
|---|---|---|---|
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons <5Å apart. | Elucidation of the 3D structure of dimers and micelles; studying intermolecular interactions. | researchgate.netacs.org |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but less susceptible to artifacts from molecular size. Detects through-space correlations. | Determination of micellar structure and binding sites; conformational analysis of molecular complexes. | researchgate.netresearchgate.net |
Spectrophotometric and Fluorometric Assays for this compound
Spectrophotometric and fluorometric assays offer a convenient and high-throughput means to measure total bile acid concentrations, including this compound, in biological samples like serum, plasma, and tissue homogenates. cellbiolabs.comfishersci.com These methods are typically available as commercial kits and are based on an enzyme-driven reaction. bioassaysys.com
Table 3: Comparison of Enzymatic Assays for Total Bile Acid Measurement
| Parameter | Fluorometric Assay | Spectrophotometric Assay | Reference |
|---|---|---|---|
| Principle | Enzymatic (3α-HSD) reaction producing NADH, which reduces a probe to a fluorescent product. | Enzymatic (3α-HSD) reaction producing NADH, which reduces a probe to a colored product. | cellbiolabs.com |
| Detection Method | Fluorescence Intensity (e.g., λex = 530-560 nm / λem = 585-590 nm) | Absorbance (e.g., 405 nm) | cellbiolabs.com |
| Sensitivity | High (Linear detection range can be 1–150 µM) | Moderate | bioassaysys.com |
| Sample Types | Serum, plasma, urine, tissue homogenates, cell lysates | Serum, plasma | cellbiolabs.com |
| Throughput | High; suitable for 96-well plate format and automation. | High; suitable for automation. | fishersci.combioassaysys.com |
Cellular and Molecular Biological Approaches for this compound Signaling Studies
To dissect the intricate signaling cascades initiated by this compound, researchers employ a range of cellular and molecular techniques. These approaches enable the precise measurement of changes in gene expression, the direct assessment of receptor activation, and the detailed characterization of transport kinetics across cellular membranes.
Investigating how this compound modulates the expression of specific genes is fundamental to understanding its biological functions. Techniques such as Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq) are pivotal in this area. nih.govnih.govresearchgate.net
RT-qPCR is a targeted approach used to quantify the expression levels of a predetermined set of genes. It is highly sensitive and specific, making it ideal for validating findings or studying the regulation of known receptors and enzymes involved in bile acid homeostasis.
RNA-Seq offers a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound. A notable study on enterotoxigenic Escherichia coli (ETEC) utilized Illumina RNA-Seq to understand the global regulatory effects of sodium glycocholate. nih.govnih.gov The findings revealed that sodium glycocholate significantly altered the expression of 61 genes in ETEC. nih.govresearchgate.net A key observation was the substantial induction of the CS5 operon (csfA-F), its putative transcription factor csvR, and the virulence factor cexE. nih.govnih.gov This response suggests that ETEC uses glycocholate as a host-derived signal to initiate colonization of the intestinal epithelium. nih.govnih.gov
| Gene/Operon | Fold Change (NaGCH vs. Control) | Putative Function |
| csvR | >100 | Transcriptional Regulator |
| csfB | >100 | Chaperone |
| csfA | >100 | Major Subunit (CS5) |
| cexE | >100 | Virulence Factor |
| narU | >4 | Nitrogen Metabolism |
| yoaD | >4 | Biofilm-related |
| Data derived from a study on the effects of Sodium Glycocholate (NaGCH) on gene expression in ETEC. nih.gov |
These gene expression analysis techniques are powerful tools for elucidating the molecular mechanisms underlying the physiological and pathological effects of this compound.
Reporter gene assays are a cornerstone for studying the activation of nuclear receptors and other signaling pathways by ligands like this compound. These assays are designed to measure the transcriptional activity of a specific receptor in response to a compound.
The fundamental principle involves genetically engineering a cell line to express two key components: a receptor of interest and a reporter gene (such as luciferase or β-galactosidase) linked to a specific DNA response element. indigobiosciences.com When this compound enters the cell and binds to its target receptor, for instance, the Farnesoid X Receptor (FXR), the receptor-ligand complex translocates to the nucleus. indigobiosciences.comcaymanchem.com There, it binds to the response element, driving the expression of the reporter gene. The resulting signal (e.g., light from luciferase activity) is directly proportional to the level of receptor activation. researchgate.netnih.gov
This methodology allows for high-throughput screening of compounds to identify agonists or antagonists of specific receptors. For this compound, these assays can quantify its potency in activating receptors like FXR, which is a master regulator of bile acid, lipid, and glucose metabolism. indigobiosciences.comnih.gov
| Assay Component | Description | Example for this compound Study |
| Host Cell Line | A stable and easily transfectable cell line. | Human intestinal epithelial cells (e.g., Caco-2) or kidney cells (e.g., HEK293). |
| Receptor Expression Vector | A plasmid containing the gene for the receptor of interest. | Plasmid encoding human Farnesoid X Receptor (FXR). |
| Reporter Vector | A plasmid containing a reporter gene downstream of a specific hormone response element. | Luciferase gene under the control of a Farnesoid X Receptor Response Element (FXRE). |
| Ligand | The compound being tested for receptor activation. | This compound. |
| Output Measurement | Quantification of the reporter gene product. | Measurement of luminescence. |
These assays provide a robust and quantifiable method to study the direct interaction between this compound and its cellular receptors, offering insights into the initial steps of its signaling cascade.
The movement of this compound into and out of cells is a tightly regulated process mediated by specialized transporter proteins. Cellular uptake and efflux assays are critical for characterizing the function and kinetics of these transporters.
These transporters are broadly categorized into two superfamilies: the Solute Carrier (SLC) transporters, which primarily handle cellular uptake, and the ATP-Binding Cassette (ABC) transporters, which are responsible for efflux. unmc.edu The primary transporter for the intestinal reabsorption of conjugated bile acids like this compound is the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2. solvobiotech.comresearchgate.net
In vitro models to study these transporters often use polarized epithelial cell monolayers, such as Caco-2 (human colon adenocarcinoma) or Madin-Darby Canine Kidney (MDCK) cells, grown on permeable supports (e.g., Transwell™ plates). nih.govbioivt.com These cells form tight junctions and differentiate to express transporters on their apical and basolateral membranes, mimicking the barrier function of the intestinal epithelium.
Uptake Assays : To measure uptake, radiolabeled or fluorescently tagged this compound is added to the apical side of the cell monolayer. The rate of its accumulation inside the cells is then measured over time. These studies can be performed in cells engineered to overexpress a specific transporter, such as ASBT, to isolate its contribution to the transport process. bioivt.comresearchgate.net
Efflux Assays : Efflux is measured by first loading the cells with the substrate and then quantifying its appearance in the apical or basolateral compartments. To study ABC transporters, the assay is often performed in the presence and absence of ATP to confirm energy-dependent efflux.
| Assay Type | Cell Model | Key Transporter Studied | Measurement | Purpose |
| Uptake Assay | MDCK-II cells transfected with human ASBT | ASBT (SLC10A2) | Intracellular accumulation of a labeled substrate (e.g., Taurocholate) | Determine if this compound is a substrate or inhibitor of ASBT. |
| Transepithelial Transport | Caco-2 cell monolayer | ASBT (apical uptake), OSTα/β (basolateral efflux) | Appearance of substrate in the basolateral chamber after apical application. | Characterize the overall intestinal absorption and transport pathway. |
| Vesicular Transport | Membrane vesicles from cells overexpressing a transporter | BSEP (ABCB11), MRP2 (ABCC2) | ATP-dependent accumulation of substrate inside inverted vesicles. | Study canalicular efflux into bile. |
These assays are essential for understanding how this compound is handled by the body and how its transport might be affected by other drugs, potentially leading to drug-drug interactions. unmc.edu
In vitro and Ex vivo Model Systems for this compound Research
To complement cellular studies, researchers utilize more complex in vitro and ex vivo systems that recapitulate aspects of the tissue and organ-level physiology. These models are invaluable for studying properties like solubilization and interactions within a three-dimensional tissue architecture.
This compound, as a bile salt, is an amphiphilic biological surfactant. osti.gov Its ability to form micelles and interact with lipid bilayers is crucial for the solubilization and absorption of dietary lipids and poorly soluble compounds. nih.govwhiterose.ac.ukresearchgate.net Liposomal and micellar systems are used as models to study these physicochemical properties.
Micellar Systems : Above a specific concentration known as the critical micellar concentration (CMC), this compound molecules self-assemble into micelles. whiterose.ac.uk These are colloidal aggregates with a hydrophobic core and a hydrophilic surface. osti.gov Studies using these systems can determine the capacity of this compound to solubilize lipophilic substances, such as certain drugs or vitamins. nih.gov The stability and size of these mixed micelles can be characterized under various conditions, such as different pH levels, which is relevant to the varying environments of the gastrointestinal tract. whiterose.ac.uk
Liposomal Systems : Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core. nih.gov They serve as a model for cellular membranes. By incorporating this compound into the lipid bilayer of liposomes, researchers can study how it affects membrane properties like flexibility and permeability. nih.gov These "bilosomes" (liposomes containing bile salts) have been investigated as carriers to enhance the delivery of drugs across biological membranes. nih.gov Techniques such as dynamic light scattering and asymmetric flow field-flow fractionation can be used to monitor the structural changes and stability of liposomes upon interaction with this compound.
| System | Composition | Primary Use in Research | Key Findings |
| Micelles | Aggregates of this compound. | Studying the solubilization of poorly water-soluble compounds. | This compound micelles effectively solubilize hydrophobic molecules like testosterone. nih.gov |
| Mixed Micelles | This compound co-formulated with other lipids (e.g., phospholipids, fatty acids). | Investigating lipid digestion and drug formulation stability. | Mixed micelle systems with this compound are physically stable over a wider pH range compared to those with other bile salts. |
| Liposomes (Bilosomes) | Phospholipid vesicles with incorporated this compound. | Modeling cell membranes and developing drug delivery systems. | Incorporation of this compound can make liposomes more flexible, potentially enhancing drug penetration across tissues. nih.gov |
While traditional 2D cell cultures have provided valuable insights, they lack the complex architecture and cell-cell interactions of in vivo tissues. sigmaaldrich.com Organoid and 3D cell culture models represent a significant leap forward, offering a more physiologically relevant environment to study the interactions of this compound. nih.gov
Organoids are self-organizing 3D structures grown from stem cells (either adult stem cells or pluripotent stem cells) that can differentiate to form "mini-organs" in a dish. sigmaaldrich.comnih.gov For instance, intestinal organoids can be generated that recapitulate the crypt-villus architecture of the gut epithelium, containing multiple relevant cell types such as enterocytes, goblet cells, and enteroendocrine cells. nih.gov These models are typically grown in an extracellular matrix hydrogel, such as Matrigel®. nih.govyoutube.com
Using these models, researchers can study the long-term effects of this compound on:
Epithelial Barrier Function : The integrity of the intestinal barrier can be assessed in a more realistic setting than 2D monolayers.
Cellular Differentiation and Proliferation : The influence of this compound on the balance of different cell types within the organoid can be observed.
Host-Microbe Interactions : Intestinal organoids can be co-cultured with gut microbes to study how this compound modulates these complex interactions. nih.gov
| Feature | 2D Cell Culture (e.g., Caco-2 Monolayer) | 3D Organoid Culture (e.g., Intestinal Organoids) |
| Architecture | Flat monolayer of a single cell type. | Complex 3D structure with crypt-villus domains. sigmaaldrich.com |
| Cellular Diversity | Homogeneous (typically one cell type). | Heterogeneous, containing multiple organ-specific cell types (e.g., enterocytes, goblet cells). nih.gov |
| Polarity | Apical and basolateral domains. | Self-organized apico-basal polarity with a central lumen. nih.gov |
| Physiological Relevance | Moderate; good for basic transport studies. nih.govnih.govcas.czresearchgate.net | High; better recapitulates in vivo tissue function and cell-cell interactions. nih.gov |
| Application for Glycocholate Study | Measuring transepithelial transport and effects on tight junctions. | Investigating long-term effects on barrier integrity, cell differentiation, and signaling in a tissue-like context. |
These advanced 3D models bridge the gap between simple cell culture and whole-organism studies, providing a powerful platform for investigating the complex biological interactions of this compound. nih.govresearchgate.net
Perfused Organ Models (Liver, Intestine) for this compound Flux Studies
Perfused organ models provide an invaluable ex vivo system for investigating the transport dynamics, or flux, of this compound across biological barriers under controlled physiological conditions. These models, primarily focusing on the liver and intestine, maintain the structural and functional integrity of the organ, allowing for detailed studies of transport mechanisms that are not possible in vivo or with simpler cell culture systems.
The isolated perfused rat liver model is a cornerstone for studying the hepatic uptake and excretion of bile acids, including this compound. In this setup, the liver is surgically removed and connected to a perfusion apparatus that pumps an oxygenated, temperature-controlled medium (perfusate), often a Krebs-Henseleit solution, through the portal vein. nih.govuq.edu.au The perfusate can be cell-free or contain erythrocytes to enhance oxygen delivery. nih.govuq.edu.au By adding this compound to the perfusate and collecting samples of the outflowing perfusate and secreted bile, researchers can quantify its rate of uptake from the sinusoidal blood space into hepatocytes and its subsequent secretion into the bile canaliculi.
Key research findings from perfused liver studies have demonstrated that the uptake of bile acids is a carrier-mediated, sodium-dependent process. nih.gov Studies on related conjugated bile acids like taurocholate have shown that the transport system exhibits saturation kinetics. For instance, in the presence of normal sodium concentrations (118 mM), the maximal transport velocity (Vmax) and Michaelis constant (Km) can be precisely determined. When the liver is perfused with a sodium-free medium, the maximal uptake velocity (V) is markedly reduced, while the affinity of the transporter for the bile acid (Km) is not significantly affected. nih.gov This strongly indicates that the sodium gradient across the hepatocyte membrane is a primary driving force for bile acid uptake. nih.gov Further studies using inhibitors of the (Na+ + K+)-ATPase, such as ouabain, have shown a corresponding decrease in bile salt uptake, reinforcing the link between the sodium pump and bile acid transport. nih.gov
Table 1: Kinetic Parameters of Bile Acid Uptake in Perfused Rat Liver
| Bile Acid | Condition | V (nmol·min⁻¹·g⁻¹) | Km (µM) |
|---|---|---|---|
| Taurocholate | Normal Sodium (118 mM) | 299 | 61 |
| Taurocholate | Sodium-Free | 65 | 78 |
| Cholate (B1235396) | Normal Sodium (118 mM) | 327 | 436 |
| Cholate | Sodium-Free | 104 | 354 |
Similarly, perfused intestinal models are employed to study the absorption of this compound from the gut lumen into the bloodstream, a critical step in its enterohepatic circulation. nih.govnih.gov In these experiments, a segment of the small intestine is isolated and perfused through its lumen with a solution containing this compound. Samples are taken from the luminal outflow and the mesenteric blood vessels to determine the rate of absorption. These models allow researchers to investigate the influence of factors like concentration, pH, and the presence of other nutrients on the transport process across the intestinal epithelium. nih.gov
In silico Modeling and Computational Chemistry for this compound
In silico techniques, including molecular dynamics simulations and ligand-receptor docking, have become powerful tools for investigating the behavior of this compound at the molecular level. These computational methods complement experimental approaches by providing detailed insights into molecular interactions and dynamic processes that are difficult to observe directly.
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.govnih.gov By applying classical equations of motion, MD simulations can predict how molecules like this compound interact with their environment, such as the lipid bilayer of a cell membrane. acs.orgmdpi.com These simulations require a precise definition of the molecular structure and the forces between atoms, known as a force field. acs.org
MD simulations have been instrumental in understanding the aggregation of this compound into micelles, which is crucial for its role in lipid digestion. acs.org Simulations can model the spontaneous self-assembly of this compound molecules in an aqueous environment, revealing the favorable arrangements and intermolecular forces that stabilize the micellar structure. acs.org Furthermore, MD studies can investigate the interaction between this compound and the lipids that constitute biological membranes. These simulations provide a dynamic view of how this compound molecules insert into, move within, and potentially cross the lipid bilayer. This is vital for understanding its transport across cell membranes and its influence on membrane properties. acs.orgnih.gov By simulating these interactions, researchers can explore how the amphipathic nature of this compound—with its distinct hydrophobic steroid nucleus and hydrophilic glycine (B1666218) conjugate and hydroxyl groups—governs its behavior at the lipid-water interface. mdpi.com
Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, typically a protein) to form a stable complex. nih.govmeilerlab.org The methodology involves a search algorithm, which generates numerous possible binding poses of the ligand in the receptor's binding site, and a scoring function, which evaluates the energetic favorability of each pose. nih.gov
Docking studies are critical for understanding how this compound is recognized and transported by specific proteins. A primary target for such studies is the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the intestine. nih.gov Another key receptor is the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver, which mediates its uptake from the blood. oup.com
By docking this compound into the crystal or homology-modeled structures of these transporters, researchers can identify the specific amino acid residues that form key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For example, studies on the human ileal bile acid binding protein (I-BABP) have revealed an extensive network of hydrogen bonds and hydrophobic interactions that stabilize the bound glycocholate. nih.gov These computational models help explain the binding affinity and selectivity of these transporters for different bile acids. The insights gained from docking studies can guide the design of experiments to probe the structure-function relationship of these transporters and can aid in the identification of potential drug candidates that might modulate bile acid transport. oup.comresearchgate.net
Mechanistic Roles of Glycocholate Sodium in Pre Clinical Pathophysiological Models
Glycocholate Sodium Dysregulation in Cholestatic Liver Disorders
Cholestasis is a condition characterized by the disruption of bile flow from the liver, leading to the accumulation of bile acids within hepatocytes. researchgate.net This accumulation is a primary driver of liver damage in cholestatic diseases. nih.gov Pre-clinical animal models are essential for investigating the specific mechanisms by which individual bile acids, such as this compound, contribute to this pathology.
In pre-clinical models, the accumulation of glycocholate and other bile salts in cholestasis is primarily attributed to the functional disruption of hepatobiliary transport systems. researchgate.netnih.gov The liver maintains a delicate balance of bile acid uptake from the portal blood and excretion into the bile. This process is mediated by specific transport proteins on the hepatocyte membrane. lsuhsc.edu
Key transporters involved in this process include the Na+-taurocholate cotransporting polypeptide (NTCP) for uptake from the blood and the Bile Salt Export Pump (BSEP) for excretion into the bile canaliculus. nih.govlsuhsc.edu Pre-clinical studies demonstrate that inhibition or dysfunction of these transporters is a central mechanism leading to intrahepatic bile acid accumulation. researchgate.net For instance, in rat models, the uptake of conjugated bile salts like taurocholate (a closely related compound) is a sodium-dependent process mediated by NTCP. lsuhsc.edunih.gov Experimental models of cholestasis, such as those induced by bile duct ligation or treatment with endotoxins, show decreased expression or function of these critical transporters, leading to the retention of bile acids within the liver cells. lsuhsc.edu This impaired efflux prevents the proper disposal of glycocholate, causing its concentration to rise to cytotoxic levels within the hepatocytes. nih.gov
The accumulation of hydrophobic bile acids, including glycocholate, within hepatocytes triggers a cascade of injurious events, as demonstrated in various disease models. High intracellular concentrations of these bile acids are directly toxic to liver cells, leading to hepatocellular injury, inflammation, and apoptosis. researchgate.net
In rodent models of cholestasis, the retention of toxic bile acids initiates liver damage that can progress to more severe conditions like fibrosis and cirrhosis. researchgate.net The inflammatory response is a significant component of this process. Recent studies in mouse models suggest that bile acids can stimulate hepatocytes to produce pro-inflammatory cytokines, which in turn recruit immune cells and amplify the liver injury. researchgate.net This highlights a mechanism where glycocholate accumulation not only causes direct cellular damage but also initiates an inflammatory cascade that perpetuates the pathology. Furthermore, this sustained injury and inflammation can activate hepatic stellate cells, leading to the excessive deposition of extracellular matrix proteins and the development of liver fibrosis. researchgate.net
| Pre-clinical Model | Key Pathophysiological Impact of Elevated Bile Acids | Research Finding |
| Rodent Models of Cholestasis | Hepatocyte Injury & Inflammation | Accumulation of toxic bile acids leads to hepatocellular damage and can stimulate the production of pro-inflammatory cytokines. researchgate.net |
| Mouse Models of Cholestasis | Liver Fibrosis Progression | Sustained hepatocyte injury and inflammation resulting from bile acid accumulation can activate hepatic stellate cells, promoting fibrosis. researchgate.net |
| General In Vitro / In Vivo Models | Disruption of Bile Flow | Inhibition or dysfunction of key hepatobiliary transporters like BSEP and NTCP causes intrahepatic bile acid retention. nih.govlsuhsc.eduresearchgate.net |
Association of this compound with Metabolic Dysregulation in Animal Models
This compound and other bile acids are increasingly recognized not just for their role in digestion but also as critical signaling molecules in metabolic regulation. Animal models of diet-induced metabolic disorders have been instrumental in elucidating these functions.
Diet-induced obesity (DIO) in animal models, typically achieved through high-fat diets, reliably reproduces key features of human metabolic syndrome, including obesity and insulin (B600854) resistance. nih.govnih.gov In these models, the composition of the bile acid pool is often significantly altered, implicating bile acids like glycocholate in the pathophysiology of these conditions.
High-fat diets can lead to changes in circulating bile acid levels, which correlate with metabolic parameters. For instance, in mouse models, a high-fat diet combined with high sodium has been shown to impair glucose control and lead to insulin resistance, even in the absence of significant weight gain initially. umich.edu While not isolating glycocholate specifically, these studies show that dietary interventions that cause metabolic dysregulation also impact pathways where bile acids are key regulators. Bile acids exert their metabolic effects in part by activating receptors such as the farnesoid X receptor (FXR), which plays a crucial role in glucose and lipid homeostasis. nih.gov The dysregulation of bile acid signaling in DIO models contributes to the development of insulin resistance and impaired glucose tolerance. umich.edu
Non-alcoholic fatty liver disease (NAFLD) is considered the hepatic manifestation of metabolic syndrome and is strongly associated with obesity and insulin resistance. mdpi.com Pre-clinical research using animal models has provided direct evidence for the involvement of glycocholate in the progression of NAFLD to its more severe form, non-alcoholic steatohepatitis (NASH). nih.gov
In a notable study, a mouse model of NASH was established by feeding the animals a high-fat, high-cholesterol (HFHC) diet for 20 weeks. nih.gov This diet successfully induced features of NASH, including hepatic steatosis (fat accumulation), inflammation, and fibrosis. nih.gov Treatment with sodium cholate (B1235396), a mixture of sodium glycocholate and sodium taurocholate, was found to ameliorate these pathological changes. nih.gov The administration of the glycocholate-containing mixture attenuated lipid accumulation, reduced inflammatory cell infiltration, and decreased collagen deposition in the liver. nih.gov These findings suggest that modulating the bile acid pool, which includes glycocholate, can directly impact the progression of NAFLD and NASH in a diet-induced animal model. nih.gov The protective effects were linked to the activation of FXR signaling in the gut-liver axis, leading to improved bile acid metabolism and reduced lipotoxicity in the liver. nih.gov
| Parameter | Finding in High-Fat, High-Cholesterol (HFHC) Diet Mouse Model | Reference |
| Hepatic Steatosis | The HFHC diet induced significant lipid accumulation in the liver. Treatment with a mixture containing sodium glycocholate attenuated this steatosis. | nih.gov |
| Inflammation | The diet caused hepatic inflammatory cell infiltration. The glycocholate-containing mixture reduced this inflammation. | nih.gov |
| Fibrosis | HFHC feeding led to collagen deposition (fibrosis). Treatment with the glycocholate mixture decreased this fibrotic progression. | nih.gov |
| Mechanism | The beneficial effects were associated with the activation of FXR signaling, which improved bile acid metabolism. | nih.gov |
This compound in Gut Microbiota-Related Conditions (Pre-clinical Focus)
The gut microbiota and bile acids share a complex, bidirectional relationship that is crucial for host health. Bile acids like glycocholate can shape the microbial community, while the gut microbiota actively metabolizes bile acids, thereby influencing the host's metabolic and inflammatory signaling pathways. nih.gov
Pre-clinical models are vital for exploring this interplay. The gut microbiota modifies the bile acid pool through enzymatic actions, such as deconjugation and dehydroxylation, converting primary bile acids (synthesized in the liver) into secondary bile acids. This microbial transformation profoundly impacts the signaling properties of the bile acid pool. Dysbiosis, or an imbalance in the gut microbial community, is implicated in the pathogenesis of NAFLD and other metabolic diseases, partly through its effect on bile acid metabolism. nih.gov
While studies directly administering glycocholate to observe its effect on gut microbiota in preclinical models are limited, the established connection between gut dysbiosis and altered bile acid profiles is clear. nih.gov For example, in rodent models, alterations to the gut microbiota are known to stimulate hepatic inflammation by modifying bile acid metabolism, a key component of the "gut-liver axis". nih.gov Medically treated arthritic animals in pre-clinical models have been shown to restore their gut flora composition, highlighting the interaction between systemic processes and the gut microbiome. frontiersin.org Therefore, in pre-clinical contexts, glycocholate is understood as a key molecular player within the gut-liver axis, where its levels and signaling activity are dynamically modulated by the gut microbiota, with significant downstream effects on host pathophysiology.
Altered this compound Profiles in Inflammatory Bowel Disease Models
Animal models of Inflammatory Bowel Disease (IBD), which includes conditions analogous to Crohn's disease and ulcerative colitis, have been instrumental in understanding the interplay between bile acids and intestinal inflammation. nih.govresearchgate.net In these models, the composition and concentration of bile acids, including glycocholate, are significantly altered.
The gut microbiota plays a critical role in bile acid metabolism, primarily through the deconjugation of primary bile acids like glycocholate into secondary bile acids. mdpi.comfrontiersin.org IBD is consistently associated with intestinal dysbiosis, characterized by a reduction in microbial diversity and a decrease in bacteria capable of performing this deconjugation. nih.gov Consequently, in chemically-induced colitis models such as those using Dextran Sulfate Sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), a common finding is a shift in the bile acid pool. nih.govwvu.edunimml.org This shift often involves a relative increase in conjugated bile acids, such as glycocholate and taurocholate, and a decrease in secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). mdpi.com
Furthermore, inflammation in the terminal ileum, a common feature in some IBD models, can impair the function of the apical sodium-dependent bile acid transporter (ASBT), which is responsible for reabsorbing conjugated bile acids back into the enterohepatic circulation. mdpi.com This impairment leads to an increased concentration of this compound in the colon and higher excretion in feces, a phenomenon observed in rat models of colitis during the acute inflammatory phase. mdpi.com
Table 1: Changes in Bile Acid Classes in Pre-clinical IBD Models
| IBD Model | Typical Inducing Agent | Key Pathological Features | Observed General Changes in Bile Acid Profile |
|---|---|---|---|
| Acute/Chronic Colitis | Dextran Sulfate Sodium (DSS) | Epithelial barrier damage, ulceration, mimics ulcerative colitis. nih.gov | Increased fecal excretion of total bile acids; relative increase in conjugated forms (e.g., Glycocholate). mdpi.com |
| Th1-Mediated Colitis | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | Transmural inflammation, Th1 immune response, mimics Crohn's disease. wvu.edu | Altered primary-to-secondary bile acid ratio; shifts in conjugation patterns. mdpi.com |
| Spontaneous Colitis | Genetic (e.g., IL-10 knockout) | Chronic inflammation driven by dysregulated immune response to microbiota. frontiersin.org | Significant dysbiosis leading to reduced secondary bile acid production. frontiersin.org |
This compound's Role in Dysbiosis-Associated Metabolic Changes in Animal Models
The gut microbiota is a key regulator of host metabolism, and its disruption (dysbiosis) is linked to numerous metabolic disorders in animal models, including obesity, diabetes, and non-alcoholic fatty liver disease. nih.govscientificarchives.com Bile acids, modulated by this microbiota, are increasingly recognized as signaling molecules that influence metabolic pathways. esi.academy
In animal models, dysbiosis disrupts the microbial enzymatic activities, particularly bile salt hydrolases (BSH), which are necessary to deconjugate glycocholate. mdpi.com This leads to an altered bile acid pool that can profoundly impact host metabolism. For instance, studies in high-fat diet-induced obese mice show that the resulting dysbiosis promotes a shift in the gut metabolome, affecting lipid and glucose homeostasis. scientificarchives.com While specific effects are often attributed to secondary bile acids, the accumulation of primary conjugated bile acids like glycocholate is an upstream event that signifies this metabolic disruption.
In a genetic mouse model of psoriasis, a condition associated with metabolic comorbidities, gut microbiota dysbiosis was linked to an altered bile acid profile, which contributed to the metabolic disorder. nih.gov Similarly, studies on dogs with naturally occurring, insulin-dependent diabetes mellitus—a relevant large animal model for human disease—revealed intestinal dysbiosis associated with significant alterations in bile acid composition, including an increase in primary bile acids. unicam.it These findings suggest that the balance between conjugated bile acids like glycocholate and their microbially-derived metabolites is crucial for maintaining metabolic homeostasis.
Table 2: Dysbiosis, Bile Acids, and Metabolic Changes in Animal Models
| Condition/Model | Associated Microbial Changes | Impact on Bile Acid Profile | Resulting Metabolic Phenotype |
|---|---|---|---|
| High-Fat Diet-Induced Obesity (Mouse) | Increased Firmicutes/Bacteroidetes ratio, reduced diversity. esi.academy | Altered primary and secondary bile acid pools. scientificarchives.com | Insulin resistance, fat accumulation, low-grade inflammation. scientificarchives.com |
| Psoriasis Model with Metabolic Disorder (Mouse) | Decrease in specific taxa like Parabacteroides distasonis. nih.gov | Altered bile acid profile, including changes in primary bile acids. nih.gov | Dyslipidemia, glucose intolerance. nih.gov |
| Naturally Occurring Diabetes Mellitus (Dog) | Overrepresentation of Enterobacteriaceae, reduced Erysipelotrichia. unicam.it | Increased concentration of primary fecal unconjugated bile acids (e.g., cholic acid). unicam.it | Insulin-dependent diabetes. unicam.it |
This compound as a Potential Mechanistic Biomarker
Given its central role in the enterohepatic circulation and its sensitivity to hepatobiliary function and gut microbial activity, this compound is emerging as a potential mechanistic biomarker in pre-clinical research. nih.govcrownbio.com Changes in its concentration in serum or feces can provide specific insights into underlying pathological processes.
Correlative Studies of this compound Levels with Disease Pathogenesis in Animal Models
Correlative studies in rodent models have demonstrated a strong relationship between serum levels of individual bile acids and specific forms of liver injury. In one study, glycocholic acid (GCA) was evaluated as a biomarker in rats and mice treated with model toxicants. nih.gov The results showed that different patterns of liver injury induced distinct bile acid signatures. Animals exhibiting histopathological signs of hepatocellular necrosis showed significant increases in serum GCA, alongside traditional markers like alanine (B10760859) aminotransferase (ALT). nih.gov
Crucially, animals with bile duct hyperplasia—a condition often only detectable by histopathology—displayed increases exclusively in conjugated bile acids, including GCA and taurocholic acid (TCA). nih.gov This finding highlights the potential of serum glycocholate to serve as a non-invasive biomarker capable of differentiating specific types of liver damage that other standard markers might miss.
In the context of IBD models, the severity of intestinal inflammation correlates with the degree of bile acid malabsorption. As ileal inflammation worsens, the expression and function of the ASBT transporter decrease, leading to a greater spillover of conjugated bile acids like glycocholate into the colon and feces. mdpi.com Therefore, elevated fecal glycocholate levels can correlate with the acute phase and severity of ileitis in these pre-clinical models.
Table 3: Correlation of Glycocholic Acid (GCA) with Liver Pathogenesis in Rodent Models nih.gov
| Observed Histopathology | Change in Serum ALT/AST | Change in Serum Total Bile Acids | Change in Serum GCA |
|---|---|---|---|
| Hepatocellular Necrosis | Increase | Increase | Increase |
| Bile Duct Hyperplasia | No significant change | Variable | Increase |
| No Liver Injury | No change | No change | No change |
Mechanistic Understanding of this compound as a Diagnostic Indicator in Pre-clinical Settings
The utility of this compound as a diagnostic indicator stems from its well-defined role in physiology, which can be perturbed in specific ways by disease. Three primary mechanisms underpin its potential as a biomarker in pre-clinical models:
Disruption of Enterohepatic Circulation: In models of intestinal inflammation, particularly those affecting the ileum (e.g., certain Crohn's disease models), damage to the intestinal lining directly impairs the reabsorption of glycocholate. mdpi.com The resulting increase in fecal glycocholate is a direct readout of compromised ileal transport function and barrier integrity.
Hepatobiliary Dysfunction: The liver is responsible for clearing bile acids from portal blood and secreting them into bile. In models of cholestasis or bile duct injury, this process is impaired. Conjugated bile acids like glycocholate, which are normally efficiently secreted, back up and enter the systemic circulation. Thus, elevated serum glycocholate can be a sensitive and specific indicator of cholestatic or biliary injury, as opposed to solely hepatocellular damage. nih.gov
Alterations in Gut Microbiome Function: Glycocholate is a direct substrate for microbial bile salt hydrolase enzymes. Its concentration in the intestinal lumen and feces reflects the functional capacity of the gut microbiome to perform deconjugation. In models characterized by dysbiosis where BSH-producing bacteria are depleted, an accumulation of glycocholate relative to its deconjugated product (cholic acid) can serve as a functional indicator of this specific microbial disruption. mdpi.comfrontiersin.org This provides a more nuanced view than simply profiling microbial composition, as it reflects the metabolic output of the ecosystem.
Glycocholate Sodium in Biotechnological and Research Applications
Utilization of Glycocholate Sodium as a Detergent for Membrane Protein Solubilization
Membrane proteins are integral to numerous cellular functions, yet their hydrophobic nature presents significant challenges for extraction and purification. Detergents are essential for solubilizing these proteins from their native lipid bilayer environment. This compound, as an ionic biological detergent, is employed in this process to disrupt the cell membrane and form mixed micelles with membrane proteins and lipids, thereby rendering them soluble in aqueous solutions.
The effective solubilization of membrane proteins is critically dependent on the detergent concentration. The concentration must be above the critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the hydrophobic domains of the proteins. However, excessive detergent concentrations can lead to protein denaturation and inactivation. Therefore, optimizing the concentration of this compound is a crucial step in developing a successful protein extraction protocol.
The optimal concentration is often determined empirically and is dependent on the specific membrane protein and the lipid composition of the source membrane. Generally, a detergent-to-protein mass ratio of at least 4:1 is utilized, with the this compound concentration being at least twice its CMC. The goal is to achieve maximal extraction of the target protein while maintaining its structural integrity and biological activity. The process involves a balance between disrupting lipid-protein and protein-protein interactions to achieve solubilization, without causing irreversible unfolding of the protein.
A key advantage of using certain bile salts like this compound in protein extraction is their potential to maintain the native conformation and functionality of the solubilized protein. Research has shown that glycocholate can be superior to other detergents in preserving the activity of sensitive enzymes. For instance, in the reconstitution of cytochrome P450 (CYP2B4) and NADPH-cytochrome P450 reductase into phospholipid vesicles, glycocholate was the only detergent tested that effectively facilitated the incorporation of the reductase while minimizing the denaturation of CYP2B4. mdpi.com In contrast, other detergents like sodium cholate (B1235396) led to a significant loss of the active form of the enzyme. mdpi.com This highlights the unique properties of glycocholate in creating a microenvironment that is conducive to maintaining the delicate structure of certain membrane proteins.
Table 1: Comparative Effect of Different Detergents on the Stability of Cytochrome P450 (CYP2B4) During Reconstitution
| Detergent | Effect on CYP2B4 Stability | Reference |
|---|---|---|
| Sodium Glycocholate | Minimized denaturation and loss of CO-reducible form. | mdpi.com |
| Sodium Cholate | Resulted in only 44% recovery of the CO-reducible form. | mdpi.com |
| Sodium Deoxycholate | Caused significant P450 denaturation. | mdpi.com |
| CHAPS | Less effective in preserving the active form compared to glycocholate. | mdpi.com |
Application of this compound in in vitro Digestion and Absorption Models
In vitro digestion models are essential tools for studying the bioavailability of nutrients and pharmaceuticals. These models aim to simulate the physiological conditions of the gastrointestinal tract. This compound, being a primary conjugated bile salt in humans, plays a crucial role in these simulations.
To accurately predict the in vivo behavior of ingested substances, in vitro models must replicate the composition of gastrointestinal fluids. Simulated intestinal fluids (SIFs) are therefore formulated to include key components such as digestive enzymes, phospholipids, and bile salts. This compound is often included in these formulations to mimic the fasted or fed state intestinal environment. For example, a simulated endogenous intestinal fluid (SEIF) might contain a mixture of bile salts including glycocholate at physiologically relevant concentrations to study the dissolution and absorption of drugs. The presence of this compound is critical for the formation of mixed micelles, which are essential for the solubilization of dietary lipids and lipophilic compounds.
Table 2: Example Composition of a Simulated Endogenous Intestinal Fluid (SEIF) Containing Glycocholate
| Component | Concentration |
|---|---|
| Sodium Glycocholate | 1 mM |
| Sodium Glycodeoxycholate | 0.7 mM |
| Sodium Glycochenodeoxycholate | 1 mM |
| Sodium Taurocholate | 0.5 mM |
| Sodium Taurodeoxycholate (B1243834) | 0.3 mM |
| Sodium Taurochenodeoxycholate | 0.5 mM |
| Lyso-phosphatidylcholine | 1 mM |
| Cholesterol | 0.25 mM |
| Sodium Chloride (NaCl) | 98 mM |
| Sodium Dihydrogen Phosphate (B84403) | 18 mM |
| Sodium Hydrogen Phosphate | 12 mM |
| Sodium Azide (NaN3) | 6 mM |
The bioavailability of many essential nutrients, particularly lipids and fat-soluble vitamins, is dependent on their emulsification and solubilization by bile salts in the small intestine. In vitro models containing this compound are used to assess the bioaccessibility of these nutrients, which is the amount of a nutrient that is released from the food matrix and becomes available for absorption. For instance, the intestinal absorption of fatty acids and fat-soluble vitamins like Vitamin D is studied using micellar solutions prepared with this compound to simulate their state in the intestinal lumen. These systems allow researchers to investigate how different food matrices and formulations affect the transfer of these nutrients into micelles, which is a prerequisite for their absorption by enterocytes. Studies have shown that the presence and concentration of bile salts can significantly influence the uptake of fatty acids by intestinal cells in vitro. nih.gov
This compound as a Mechanistic Component in Drug Delivery Systems
The oral delivery of many drugs, especially macromolecules like peptides and proteins, is hampered by poor membrane permeability and degradation in the gastrointestinal tract. This compound has been incorporated into various drug delivery systems to overcome these barriers.
Its mechanism of action is multifaceted. As a permeation enhancer, this compound can increase the fluidity of the intestinal epithelial membrane, thereby facilitating the transport of drugs across the intestinal wall. nih.gov It is believed to achieve this by interacting with membrane lipids and potentially opening tight junctions between epithelial cells. mdpi.com Furthermore, this compound has been shown to have a protease-inhibiting effect, which can protect protein and peptide drugs from enzymatic degradation in the gut. nih.gov
A notable application of this compound is in the formulation of liposomes, which are vesicular carriers for drugs. The incorporation of this compound into the lipid bilayer of liposomes can enhance the oral bioavailability of encapsulated drugs. For example, liposomes containing sodium glycocholate have been shown to significantly improve the oral delivery of insulin (B600854) and semaglutide (B3030467). nih.govnih.gov These glycocholate-containing liposomes, sometimes referred to as "bilosomes," offer better protection against enzymatic degradation and show enhanced permeation across the intestinal epithelium compared to conventional liposomes. nih.gov
Table 3: Research Findings on this compound in Drug Delivery Systems
| Drug | Delivery System | Key Findings | Reference |
|---|---|---|---|
| Insulin | Liposomes containing sodium glycocholate | Provided better protection against enzymatic degradation by pepsin, trypsin, and α-chymotrypsin compared to conventional liposomes. | nih.gov |
| Semaglutide | Sodium glycocholate liposomes (SGC-Lip) | Oral administration of SGC-Lip resulted in a hypoglycemic effect approximately six times greater than that of liposomes without glycocholate. | nih.gov |
| Tacrolimus | Liposomes containing sodium glycocholate | Exerted a 3–4-fold increase in ex vivo corneal transport compared to conventional liposomes and were well-tolerated. | nih.gov |
Enhanced Solubilization and Absorption of Poorly Soluble Compounds by this compound
This compound, a primary conjugated bile salt, plays a crucial role in the physiological solubilization and absorption of dietary lipids and fat-soluble vitamins. This inherent biological function has been harnessed in pharmaceutical sciences to improve the delivery of poorly water-soluble drug compounds. The mechanism of enhancement is multifaceted, primarily involving the amphiphilic nature of the glycocholate molecule which allows for the formation of micelles. nih.gov
Bile salts, including sodium glycocholate, are biological surfactants that, above a specific concentration known as the critical micelle concentration (CMC), self-aggregate to form micelles. nih.gov These micellar structures possess a hydrophobic core and a hydrophilic exterior. Poorly soluble, lipophilic drugs can be partitioned into the hydrophobic core of these micelles, effectively increasing their solubility in aqueous environments like the gastrointestinal tract. nih.govjaper.in This micellar encapsulation prevents the precipitation of the drug and maintains it in a solubilized state, which is a prerequisite for absorption. nih.gov For example, bile salt mixed micelles have been shown to significantly increase the aqueous solubility of the poorly soluble hepatoprotective agent, silybin. nih.gov
Beyond simple solubilization, sodium glycocholate also acts as a permeation enhancer, facilitating the transport of compounds across biological membranes. nih.gov The mechanisms for this include:
Membrane Fluidization: this compound can intercalate into the lipid bilayer of epithelial cells, disrupting the ordered structure and increasing membrane fluidity. This transient change can enhance the transport of drugs through the transcellular route. nih.gov
Opening of Tight Junctions: At higher concentrations, bile salts can modulate the proteins that form tight junctions between epithelial cells, transiently increasing the permeability of the paracellular pathway for hydrophilic compounds. researchgate.net
Enzymatic Inhibition: this compound can inhibit the activity of certain metabolic enzymes within the gastrointestinal tract, thereby reducing the pre-systemic metabolism of liable drug compounds. nih.gov
Research has demonstrated the efficacy of sodium glycocholate in enhancing the absorption of various therapeutic agents. For instance, it has been shown to improve the intestinal absorption of insulin and the marker compound 5(6)-carboxyfluorescein (B613776) (CF). nih.govnih.gov An in situ closed-loop study in rats showed that 1% (w/v) sodium glycocholate increased the area under the curve (AUC) of CF by 4.5 times compared to a control group, highlighting its significant absorption-enhancing effect. nih.gov
| Compound | Therapeutic Class | Observed Effect | Reference |
|---|---|---|---|
| Silybin | Hepatoprotectant | Maximum solubility increased to 10.0±1.1 mg/mL in mixed micelles. | nih.gov |
| 5(6)-Carboxyfluorescein (CF) | Fluorescent Marker | AUC0→240 increased 4.5-fold in the presence of 1% (w/v) NaGC. | nih.gov |
| Insulin | Antidiabetic | Improved intestinal absorption, with the duodenum being the optimal site. | nih.gov |
| Semaglutide | Antidiabetic | Encapsulation in sodium glycocholate liposomes improved oral bioavailability. | nih.gov |
Ligand-Targeted Delivery Strategies Employing this compound (Mechanistic Basis)
The application of this compound extends beyond general absorption enhancement to sophisticated ligand-targeted drug delivery strategies. The mechanistic basis for this targeting relies on its specific recognition and transport by endogenous carrier proteins, most notably the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2. acs.orgnih.gov
ASBT is a transporter protein primarily expressed on the apical membrane of enterocytes in the terminal ileum. nih.govfrontiersin.org Its physiological function is to mediate the active reabsorption of bile acids from the intestine back into the portal circulation, a process essential for the enterohepatic circulation of bile acids. nih.govnih.gov This transporter recognizes and binds conjugated bile acids, including glycocholate, with high affinity. frontiersin.org
Researchers have exploited this specific biological interaction to design drug delivery systems that target the ileum. By conjugating a drug molecule to a bile acid or incorporating it into a bile salt-based formulation, the therapeutic agent can be directed to and actively transported by ASBT. acs.orgresearchgate.net This approach offers several advantages:
Site-Specific Delivery: It allows for the targeted delivery of drugs to the terminal ileum, which can be beneficial for treating local diseases like Crohn's disease or for optimizing the absorption of certain drugs.
Enhanced Bioavailability: For drugs with poor passive permeability, leveraging an active transport mechanism like ASBT can significantly improve their oral bioavailability. nih.govacs.org
A recent study demonstrated this principle by encapsulating the antidiabetic peptide semaglutide into sodium glycocholate liposomes (SGC-Lip). nih.gov The results indicated that these liposomes enhanced the absorption of semaglutide in the small intestine, particularly at the ileum, through a mechanism mediated by ASBT. nih.gov The recognition of the glycocholate component of the liposome (B1194612) by ASBT facilitates the uptake of the entire drug-carrier system. nih.gov This strategy effectively utilizes this compound not just as a solubilizer but as a targeting ligand to hijack a natural uptake pathway. nih.govacs.org
This compound as a Tool for Receptor and Transporter Characterization
In vitro Binding Assays and Functional Studies using this compound
Due to its well-defined interaction with specific transporters, this compound is a valuable tool in the characterization of these proteins. It is frequently used as a standard substrate or ligand in in vitro binding assays and functional transport studies to probe the properties of bile acid transporters like ASBT and the liver-specific Na+/taurocholate cotransporting polypeptide (NTCP). nih.govoup.com
In competitive binding assays , a radiolabeled ligand with known high affinity for the transporter is used. nih.gov Unlabeled compounds, including this compound, are then added at increasing concentrations to compete for the binding sites. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as an IC50 value) of the test compounds can be determined. nih.gov Using this compound as a reference compound allows for the relative ranking of the binding affinities of new chemical entities or other bile acid derivatives. merckmillipore.com
Functional transport studies are essential for confirming that binding leads to translocation across the cell membrane. These assays are typically performed using cell lines engineered to express the transporter of interest (e.g., HEK293 or CHO cells expressing human ASBT). oup.com In these experiments, the uptake of a labeled substrate, such as [3H]-taurocholate or a fluorescently tagged bile acid, is measured over time. oup.comnih.gov this compound can be used in two primary ways in these studies:
As a Substrate: To directly measure its own transport kinetics (K_m and V_max), providing fundamental information about the transporter's capacity and affinity for this specific endogenous ligand. oup.com
As an Inhibitor: To confirm the specificity of the transport process. The reduction in the uptake of a labeled substrate in the presence of excess unlabeled this compound confirms that the uptake is mediated by the specific bile acid transporter being studied. oup.com
These in vitro assays are critical for screening potential drug candidates that might interact with these transporters, either as substrates for targeted delivery or as inhibitors to modulate bile acid homeostasis. researchgate.net
| Assay Type | Transporter | Role of this compound | Information Gained | Reference |
|---|---|---|---|---|
| Competitive Binding Assay | ASBT, NTCP | Reference competitor ligand | Relative binding affinity (IC50) of other compounds. | nih.govmerckmillipore.com |
| Functional Uptake Assay | ASBT, NTCP | Transport substrate | Transport kinetics (K_m, V_max). | oup.com |
| Functional Uptake Assay | ASBT, NTCP | Inhibitor | Confirmation of transporter-specific substrate uptake. | oup.com |
Mutagenesis Studies Elucidating this compound Interaction Sites
Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for protein function, including substrate binding and transport. nih.gov In the context of bile acid transporters, this method has been employed to map the interaction sites for substrates like this compound. nih.govimperial.ac.uk
The process involves systematically replacing specific amino acid residues within the transporter's sequence with other amino acids (e.g., alanine (B10760859), which is non-bulky and chemically inert). The functional properties of these mutant transporters are then compared to the wild-type protein using the in vitro assays described previously. nih.gov A significant change in the binding affinity or transport rate of this compound following a mutation indicates that the altered residue is likely part of the binding pocket or is otherwise crucial for the transport mechanism. imperial.ac.uk
While the precise crystal structure of human ASBT is not yet fully resolved, studies on bacterial homologues and the use of homology modeling have provided significant insights. researchgate.netimperial.ac.uk For instance, research on a bacterial homologue of ASBT (ASBT_NM_) identified two sodium-binding sites. Mutations of residues involved in these sites, such as E260A and Q77A, resulted in significantly lower transport activity, demonstrating the importance of sodium ions for the transport process, which is a co-requisite for glycocholate transport. imperial.ac.uk Further mutagenesis studies have aimed to pinpoint residues that directly interact with the steroid backbone, the hydroxyl groups, and the glycine-conjugated side chain of glycocholate, thereby building a more complete picture of the substrate-transporter interaction at a molecular level. nih.gov These studies are fundamental for understanding the basis of substrate specificity and for the rational design of drugs that can effectively target the transporter. nih.gov
Emerging Research Frontiers and Unexplored Avenues for Glycocholate Sodium
Novel Receptor Interactions and Signaling Cascades Involving Glycocholate Sodium
Emerging research is focused on identifying other potential receptors and elucidating the specific downstream effects of this compound binding. The possibility of interactions with other, less characterized receptors, such as sphingosine-1-phosphate receptors or other GPCRs, is an active area of investigation. Understanding these novel interactions could unveil new therapeutic targets for metabolic and inflammatory diseases.
Table 1: Known and Investigated Receptor Interactions for this compound
| Receptor | Type | Known/Potential Role of this compound | Downstream Signaling Pathways |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulation of bile acid synthesis and transport | Activation inhibits CYP7A1, impacting cholesterol metabolism |
| Takeda G-protein-coupled receptor 5 (TGR5) | GPCR | Weak agonist; contributes to GLP-1 secretion, energy expenditure, and anti-inflammatory responses | Increases intracellular cAMP |
Spatiotemporal Dynamics of this compound in Tissues and Organs
The concentration and localization of this compound are not static; they fluctuate in response to diurnal rhythms, diet, and the state of the gut microbiome. Understanding these spatiotemporal dynamics is critical to comprehending its physiological impact. Advanced techniques like mass spectrometry imaging (MSI) are now enabling researchers to visualize the distribution of bile acids, including this compound, within tissues with high spatial resolution. nih.govwiley.comwsu.edu
Studies using MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging have begun to map the zonal distribution of bile acids in the liver and their regional concentrations along the intestinal tract. nih.gov These techniques reveal that the metabolic processing and signaling functions of this compound are highly dependent on its precise location within an organ. Future research will likely focus on creating dynamic, four-dimensional maps of this compound distribution, tracking its movement and concentration changes in real-time in response to various physiological and pathological stimuli.
Epigenetic and Transcriptomic Modulation by this compound
This compound can exert profound effects on gene expression. Research has demonstrated that it can induce global changes in the transcriptome and proteome of enteric bacteria, such as Escherichia coli, activating virulence genes and altering metabolic pathways. nih.govresearchgate.net This modulation of the gut microbiome's genetic output has significant indirect effects on the host.
In host cells, the impact of this compound on the epigenome is a nascent but exciting field of study. Epigenetic mechanisms, such as DNA methylation and histone modifications, are crucial for regulating gene expression. mdpi.combiomodal.comyoutube.com While direct evidence linking this compound to specific epigenetic marks is still emerging, its role as a signaling molecule makes it a plausible candidate for influencing the enzymes that write and erase these marks. Future studies will likely employ techniques like ChIP-seq and single-cell transcriptomics to unravel the specific epigenetic and transcriptomic signatures induced by this compound in intestinal and hepatic cells. tamu.eduresearchgate.netbiorxiv.org
Table 2: Documented and Potential Gene Regulatory Effects of this compound
| Organism/Cell Type | Observed Effect | Method of Analysis | Potential Mechanism |
|---|---|---|---|
| Enterotoxigenic E. coli | Altered expression of 61 genes, including virulence factors | RNA-Seq, iTRAQ-coupled LC-MS/MS | Direct signaling, modulating bacterial transcription factors |
| Human Intestinal Epithelial Cells | Unexplored | Transcriptomics of exfoliated cells (potential method) | Modulation of host transcription factors, epigenetic modifications |
This compound in the Gut-Brain Axis and Neuroendocrine Regulation
The gut-brain axis is a bidirectional communication network that links the gastrointestinal tract and the central nervous system. researchgate.net Gut microbiota and their metabolites are key players in this communication. Bile acids, including this compound, are emerging as important signaling molecules within this axis. nih.gov They can influence the production of gut hormones and interact with the enteric and central nervous systems.
Studies have shown that alterations in the gut microbiome, which can be influenced by diet (e.g., high salt intake), can change the profile of bile acids, including glycocholic acid. researchgate.netresearchgate.net These changes in bile acid pools can, in turn, affect systemic physiology. For instance, bile acids can activate TGR5 on enteric neurons and enteroendocrine cells, influencing gut motility and the secretion of hormones like glucagon-like peptide-1 (GLP-1). The direct and indirect effects of this compound on vagus nerve signaling and its potential to modulate neuroinflammation are largely unexplored avenues that hold significant promise for understanding its role in neuroendocrine regulation.
Integration of Multi-omics Data for Comprehensive this compound Pathway Analysis
To fully appreciate the systemic role of this compound, a systems biology approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, metabolomics, and metagenomics—can provide a holistic view of the pathways influenced by this bile acid. researchgate.net Recent studies have successfully used multi-omics approaches to link alterations in bile acid metabolism to the gut microbiota and immune responses in various diseases. nih.govtandfonline.comnih.govtandfonline.com
These integrative analyses can reveal complex feedback loops and crosstalk between different biological systems. For example, a multi-omics study might correlate specific gut microbial species (metagenomics) with levels of this compound (metabolomics), changes in host gene expression in the liver (transcriptomics), and alterations in the immune cell population (proteomics). nih.gov This comprehensive approach is essential for building predictive models of how this compound pathways respond to dietary interventions or contribute to disease pathology.
Development of Advanced in silico and AI-Driven Models for this compound Prediction and Analysis
The complexity of bile acid metabolism and signaling presents a significant challenge for traditional research methods. In silico and artificial intelligence (AI)-driven models are becoming indispensable tools for navigating this complexity. mdpi.com These computational approaches can be used to predict how this compound interacts with various proteins, how it is transported and metabolized, and what its downstream effects might be.
Exploration of this compound's Role in Less-Studied Physiological Systems (e.g., Renal, Cardiovascular)
While the liver and intestine are the primary sites of bile acid activity, emerging evidence suggests that this compound may have important roles in other physiological systems.
Renal System: Bile acids are filtered and reabsorbed in the kidneys, and dedicated transporters for conjugated bile acids like glycocholate exist in the renal tubules. The apical sodium-dependent bile acid transporter (ASBT) is one such transporter that plays a role in the reabsorption of these molecules. nih.gov The physiological and pathological consequences of this compound signaling in the kidney are not well understood. Investigating its potential effects on renal blood flow, glomerular filtration, and tubular function is a key area for future research.
Cardiovascular System: The link between bile acids and cardiovascular health is an area of growing interest. Studies have associated alterations in bile acid profiles with cardiovascular disease risk factors. For instance, high salt intake has been shown to increase levels of glycocholic acid, which correlated with markers of vascular and inflammatory stress. researchgate.net The direct effects of this compound on vascular tone, endothelial function, and cardiac contractility are largely unknown and represent an important and unexplored frontier in cardiovascular research.
Q & A
Q. What key physicochemical properties of sodium glycocholate are critical for experimental reproducibility?
Sodium glycocholate’s molecular weight (900 g/mol), critical micelle concentration (CMC: 13 mM at 20–25°C), and hygroscopic nature (as a hydrate) directly influence its solubility, stability, and interactions in biological systems. Purity verification via TLC (≥95%) and storage under anhydrous conditions are essential to avoid batch variability. Experimental protocols should specify hydration states and pre-treatment (e.g., lyophilization) to ensure consistency .
Q. How can researchers validate the purity of sodium glycocholate for in vitro studies?
Use thin-layer chromatography (TLC) to confirm ≥95% purity, as outlined in commercial standards. Complementary methods include HPLC for quantification and nuclear magnetic resonance (NMR) to verify structural integrity. Cross-reference with certified reference materials (CRMs) and report lot-specific data to enhance reproducibility .
Q. What are the standard protocols for preparing sodium glycocholate solutions in permeability studies?
Dissolve sodium glycocholate in buffered solutions (e.g., PBS, pH 7.4) at concentrations below or near its CMC (13 mM) to study monomeric effects, or above CMC to evaluate micelle-mediated permeability. Pre-warm solutions to 37°C and filter-sterilize (0.22 µm) to prevent microbial contamination. Include negative controls (e.g., buffer alone) and measure osmolarity to rule out nonspecific effects .
Advanced Research Questions
Q. How should researchers design experiments to evaluate sodium glycocholate’s concentration-dependent effects on epithelial permeability?
- Model Selection: Use validated epithelial models like TR146 cell monolayers, which mimic human buccal mucosa .
- Dose-Response Analysis: Test a range (e.g., 1–20 mM) to capture sub-CMC and supra-CMC effects.
- Permeability Metrics: Calculate apparent permeability coefficients (Papp) using fluorescent markers (e.g., FITC-dextran) and validate with transepithelial electrical resistance (TEER).
- Mechanistic Probes: Combine with confocal microscopy to visualize paracellular vs. transcellular pathways .
Q. How can contradictory data on sodium glycocholate’s efficacy as a permeation enhancer be resolved?
Contradictions often arise from differences in experimental models (e.g., cell lines vs. ex vivo tissues), marker molecule size, or concentration thresholds. To address this:
Q. What advanced techniques characterize sodium glycocholate’s interactions with lipid bilayers?
- Fluorescence Spectroscopy: Monitor membrane fluidity changes using probes like Laurdan.
- Differential Scanning Calorimetry (DSC): Assess phase transitions in lipid bilayers exposed to glycocholate.
- Molecular Dynamics Simulations: Model micelle formation and bile salt-lipid interactions at atomic resolution. Pair these with permeability assays to correlate structural changes with functional outcomes .
Methodological Guidance
Q. How to optimize sodium glycocholate concentrations for in vivo vs. in vitro drug delivery studies?
- In Vitro: Start with 0.1–10 mM (below CMC) to minimize cytotoxicity.
- In Vivo: Adjust for species-specific bile acid pools (e.g., rodents vs. humans) and route of administration (e.g., oral vs. buccal). Pharmacokinetic modeling can predict local concentrations at absorption sites.
- Toxicity Screening: Measure lactate dehydrogenase (LDH) release or mitochondrial activity (MTT assay) to establish safety thresholds .
Q. What statistical approaches are recommended for analyzing sodium glycocholate’s enhancer effects?
- Use non-linear regression to model dose-response curves (e.g., Hill equation).
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) to quantify enhancer potency relative to controls.
- For time-series data (e.g., TEER recovery), employ mixed-effects models .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
